molecular formula C4H6IN3 B1380222 4-iodo-1-methyl-1H-pyrazol-5-amine CAS No. 1443278-79-2

4-iodo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1380222
CAS No.: 1443278-79-2
M. Wt: 223.02 g/mol
InChI Key: XMDZFKOVJFGEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-methyl-1H-pyrazol-5-amine is a versatile pyrazole-based building block extensively used in synthetic organic chemistry and pharmaceutical research. Its key synthetic value lies in the iodine substituent at the 4-position of the pyrazole ring, which serves as a reactive handle for constructing complex molecules through metal-catalyzed cross-coupling reactions. This compound is a crucial precursor in oxidative dehydrogenative couplings to synthesize heteroaryl azopyrrole derivatives, a reaction that simultaneously installs C–I and N–N bonds using molecular iodine and tert-butyl hydroperoxide (TBHP) as an oxidant . The resulting iodo-substituted azopyrroles can be further functionalized; for example, they undergo Sonogashira cross-coupling with various terminal alkynes to generate novel azo compounds, expanding the structural diversity for applications in material science and chemical biology . Furthermore, the pyrazol-5-amine scaffold is of significant interest in medicinal chemistry. It serves as a core structure in the development of serine-trapping, covalent thrombin inhibitors, which are investigated as potent anticoagulant agents with potential for reduced bleeding side effects . The reactive iodine also allows for direct functionalization, such as metal-free C4-sulfenylation with arylsulfonyl hydrazides, providing a route to aryl sulfide derivatives in an environmentally benign solvent like water . Researchers value this compound for its ability to introduce structural diversity into heterocyclic systems. It is supplied for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDZFKOVJFGEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443278-79-2
Record name 4-iodo-1-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis & Regiochemical Control of 4-Iodo-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted pyrazole motif is a cornerstone of modern medicinal chemistry, serving as a critical scaffold in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Specifically, 4-iodo-1-methyl-1H-pyrazol-5-amine represents a high-value synthon. The C4-iodine handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-amine provides a hydrogen bond donor/acceptor motif essential for ATP-binding pocket interactions.

This technical guide details a robust, two-step synthetic route designed for high regioselectivity and scalability. Unlike general literature that often glosses over isomer separation, this protocol focuses on the specific electronic and steric factors required to favor the 5-amino-1-methyl isomer over the thermodynamically competitive 3-amino isomer.

Strategic Retrosynthesis

The synthesis is disconnected into two primary phases: the construction of the pyrazole core via condensation, followed by a late-stage electrophilic aromatic substitution to introduce the iodine.

Retrosynthesis Target 4-Iodo-1-methyl- 1H-pyrazol-5-amine Precursor 1-Methyl-1H- pyrazol-5-amine Target->Precursor Electrophilic Iodination (NIS or I2) Reagents 3-Ethoxyacrylonitrile + Methylhydrazine Precursor->Reagents Cyclocondensation (Regioselective)

Figure 1: Retrosynthetic logic flow from target molecule to commercially available starting materials.

Phase 1: Construction of the Pyrazole Core

The Challenge: Regioselectivity

The reaction of methylhydrazine with


-ketonitriles (or their enol ether equivalents) can yield two isomers:
  • 5-amino-1-methylpyrazole (Target)

  • 3-amino-1-methylpyrazole (Undesired byproduct)

To favor the 5-amino isomer, we utilize 3-ethoxyacrylonitrile . The reaction proceeds via a Michael-type addition followed by cyclization. The regiochemistry is dictated by the nucleophilicity of the hydrazine nitrogens. The


-methyl group increases the nucleophilicity of the adjacent nitrogen (

), favoring its attack on the

-carbon of the acrylonitrile, which ultimately places the methyl group at the

position and the amine at

.
Experimental Protocol (Step 1)

Reagents:

  • 3-Ethoxyacrylonitrile (CAS: 61310-53-0)

  • Methylhydrazine (CAS: 60-34-4) [DANGER: See Safety Section]

  • Ethanol (Anhydrous)

Procedure:

  • Setup: Purge a 250 mL 3-neck round-bottom flask with nitrogen. Fit with a reflux condenser and a dropping funnel.

  • Charging: Add 3-ethoxyacrylonitrile (10.0 g, 103 mmol) and Ethanol (100 mL) to the flask.

  • Addition: Cool the solution to 0°C. Add Methylhydrazine (5.0 g, 108 mmol, 1.05 eq) dropwise over 30 minutes. Note: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (

    
    ) should disappear, and a lower spot (
    
    
    
    ) should appear.
  • Workup: Concentrate the solvent in vacuo. The residue will likely be a solid or thick oil.

  • Purification: Recrystallize from minimal hot ethyl acetate/hexanes or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to isolate 1-methyl-1H-pyrazol-5-amine .

Yield Expectation: 65-75% Physical State: Off-white to yellow crystalline solid.

Phase 2: Regiocontrolled Halogenation (Iodination)

Mechanism: Electrophilic Aromatic Substitution (SEAr)

The 5-amino group is a strong electron-donating group (EDG), activating the pyrazole ring. In 1-methylpyrazoles, position 4 is the most nucleophilic site. The presence of the amine at C5 directs the incoming electrophile (


) almost exclusively to the C4 position (ortho to the amine).

We utilize N-Iodosuccinimide (NIS) for this transformation. NIS provides a controlled source of iodonium ions without the oxidative harshness of


, preserving the sensitive primary amine.

Mechanism Start 1-Methyl-1H- pyrazol-5-amine Complex Sigma Complex (Intermediate) Start->Complex + NIS (Attack at C4) Product 4-Iodo-1-methyl- 1H-pyrazol-5-amine Complex->Product - Succinimide (Re-aromatization)

Figure 2: Mechanistic pathway for the C4-selective iodination.

Experimental Protocol (Step 2)

Reagents:

  • 1-Methyl-1H-pyrazol-5-amine (Product from Phase 1)

  • N-Iodosuccinimide (NIS) (CAS: 516-12-1)

  • Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve 1-methyl-1H-pyrazol-5-amine (5.0 g, 51.5 mmol) in Acetonitrile (50 mL) in a foil-wrapped flask (protect from light).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Iodination: Add NIS (12.1 g, 54.0 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for another 1 hour.

  • Quench: Dilute with Ethyl Acetate (100 mL) and wash with 10% aqueous Sodium Thiosulfate (

    
    ) to remove any generated iodine (solution should turn from reddish to pale yellow).
    
  • Extraction: Wash the organic layer with brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Evaporate the solvent. The crude product usually precipitates as a solid.

  • Purification: Recrystallize from Ethanol or Toluene.

Yield Expectation: 80-90% Physical State: Beige to light brown solid.

Analytical Validation

To confirm the identity of the synthesized 4-iodo-1-methyl-1H-pyrazol-5-amine , compare analytical data against the following standards.

Data Summary Table
PropertySpecificationNotes
Molecular Formula

MW: 223.02 g/mol
Appearance Beige/Tan SolidDarkens upon light exposure

NMR (DMSO-

)

7.45 (s, 1H, C3-H)
Characteristic singlet for pyrazole C3

NMR (DMSO-

)

5.30 (bs, 2H,

)
Broad singlet, exchangeable with


NMR (DMSO-

)

3.55 (s, 3H,

)
Sharp singlet
Mass Spec (ESI+)

Characteristic Iodine isotope pattern

Interpretation:

  • Loss of Signal: The disappearance of the doublet corresponding to the C4-H proton (present in the precursor at

    
     ppm) confirms substitution at position 4.
    
  • Shift: The C3-H proton typically shifts downfield slightly due to the inductive effect of the iodine.

Safety & Handling (Critical)

Methylhydrazine (MMH)
  • Hazard: Extremely toxic, potential carcinogen, and highly flammable.

  • Control: All transfers involving methylhydrazine must be performed in a functioning fume hood using double-gloved (Nitrile/Laminate) hands. Quench all glassware and waste with dilute bleach (sodium hypochlorite) before removal from the hood to oxidize residual hydrazine.

N-Iodosuccinimide (NIS)
  • Hazard: Irritant, light-sensitive.

  • Control: Store in the dark. Avoid inhalation of dust.[1]

References

  • Vertex Pharmaceuticals. (2020). Synthesis method of 1-methyl-4-iodopyrazole. CN111205226A. Google Patents. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61732367, 4-Iodo-1-[(4-nitrophenyl)methyl]pyrazol-5-amine. PubChem.[2][3] Link

  • Fustero, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Link

Sources

Technical Guide: Reactivity of the Amino Group in 4-Iodopyrazoles

[1]

Executive Summary

The 3-amino-4-iodopyrazole (and its tautomer, 5-amino-4-iodopyrazole) is a high-value bifunctional scaffold in drug discovery, particularly for kinase inhibitors (e.g., Crizotinib intermediates) and fragment-based drug design. Its utility stems from its orthogonal reactivity :

  • The Amino Group (C3/C5): A nucleophile capable of amidation, urea formation, and heterocyclization.[1]

  • The Iodide (C4): An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

  • The Ring Nitrogen (N1): An acidic site (

    
    ) often requiring protection to control tautomerism.[1]
    

This guide focuses on the amino group , analyzing how the adjacent C4-iodine atom alters its nucleophilicity and dictating strategies to functionalize the amine without compromising the iodine handle.[1]

Electronic & Structural Landscape

The "Push-Pull" Electronic Effect

The reactivity of the exocyclic amino group is heavily influenced by the pyrazole ring's electron-deficiency and the 4-iodo substituent.[1]

  • Inductive Withdrawal (-I Effect): The Iodine atom at C4 is electronegative and exerts an inductive electron-withdrawing effect.[1] This lowers the

    
     of the exocyclic amine (typically 
    
    
    for the conjugate acid) compared to a simple aniline (
    
    
    ).[1]
  • Nucleophilicity: Consequently, the amino group is a attenuated nucleophile .[1] It reacts slower with electrophiles than non-halogenated aminopyrazoles.[1]

  • Tautomerism: In

    
    -unsubstituted pyrazoles, the 3-amino and 5-amino forms are in rapid equilibrium.[1] The 4-iodo substituent does not stop this, but 
    
    
    -alkylation locks the regiochemistry.[1]
Chemoselectivity Map

The chemist faces a tripartite competition when functionalizing this scaffold.

ChemoselectivityScaffold3-Amino-4-IodopyrazolePath_N1N1 Ring Nitrogen(Most Acidic Site)Scaffold->Path_N1 Reacts with Bases/Alkyl HalidesPath_NH2C3-Amino Group(Target Nucleophile)Scaffold->Path_NH2 Reacts with Acyl Chlorides/IsocyanatesPath_IC4-Iodine(Electrophile)Scaffold->Path_I Reacts with Pd(0)/MetalsPath_NH2->Path_I RISK: Pd Oxidative Additionat C-I competes with N-arylation

Figure 1: Chemoselectivity landscape. The critical conflict (red dashed line) arises when attempting metal-catalyzed N-functionalization, as the C-I bond is prone to oxidative addition.[1]

Reactivity Profiles & Synthetic Strategies[1][2][3][4]

Non-Metal Mediated Functionalization (High Fidelity)

Because the C4-I bond is labile to low-valent metals (Pd, Ni), non-metal mediated reactions are the gold standard for functionalizing the amine first.[1]

A. Acylation and Amidation[1]
  • Reactivity: Excellent.

  • Mechanism: Nucleophilic attack of the amine on acyl chlorides, anhydrides, or activated esters.[1]

  • Protocol Note: Due to the reduced nucleophilicity (caused by the 4-I), heating or the use of a nucleophilic catalyst (DMAP) is often required.[1]

  • Selectivity: The exocyclic amine is generally more nucleophilic toward "hard" electrophiles (like carbonyls) than the ring nitrogen (N1), provided N1 is not deprotonated.[1] Avoid strong bases (NaH, KOtBu) which would deprotonate N1 and lead to amide formation on the ring nitrogen.[1] Use organic bases (Pyridine, DIPEA).[1]

B. S_NAr (Nucleophilic Aromatic Substitution)[1]
  • Reactivity: Moderate to Good.

  • Strategy: Reacting the 3-amino-4-iodopyrazole with electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene).[1]

  • Advantage: This method introduces an

    
    -aryl group without touching the iodine .[1] It completely bypasses the risk of Pd-insertion into the C-I bond.[1]
    
Metal-Mediated Functionalization (The Danger Zone)
A. Buchwald-Hartwig Amination (N-Arylation)[1]
  • Risk: High .[1] Attempting to couple the amine with an external aryl bromide using Pd will result in polymerization or scrambling.[1] The Pd catalyst will insert into the C4-I bond of the pyrazole faster than the external C-Br bond.[1]

  • Solution: Use Copper-Catalyzed Chan-Lam coupling .[1] Copper species generally do not undergo oxidative addition to aryl iodides as readily as Palladium.[1]

    • Reagents: Aryl boronic acid, Cu(OAc)2, Pyridine, Air (O2).

B. Suzuki/Sonogashira Coupling (Reacting the Iodine)[1]
  • Context: If the goal is to react the Iodine while leaving the amine free.

  • Feasibility: High.[1]

  • Caveat: Free amino groups can coordinate to Pd, potentially poisoning the catalyst.[1]

  • Optimization: Use catalyst systems with bulky, electron-rich ligands (e.g., XPhos , SPhos ) that prevent amine coordination. Alternatively, protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling.[1]

Cyclization to Fused Heterocycles

The 3-amino-4-iodopyrazole is a prime precursor for pyrazolo[1,5-a]pyrimidines .[1]

  • Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone).

  • Role of Iodine: The iodine at C4 is spectator during this cyclization but becomes a crucial C3-functionalization handle in the final fused system.[1]

CyclizationStart3-Amino-4-IodopyrazoleInterImine/EnamineIntermediateStart->Inter Nucleophilic AttackReagent+ 1,3-Dicarbonyl(Acid Catalysis)Reagent->InterProductPyrazolo[1,5-a]pyrimidine(Iodine retained at C3)Inter->Product Cyclodehydration(- 2 H2O)

Figure 2: Cyclocondensation pathway.[1] The 4-iodo group is preserved, yielding a pre-functionalized fused scaffold.[1]

Experimental Protocols

Protocol 1: Chemoselective Acylation (Preserving C4-I)

Validates: Electronic deactivation handling and chemoselectivity.

  • Preparation: Dissolve 3-amino-4-iodopyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add Pyridine (2.5 equiv).[1] Note: Pyridine acts as both base and acyl-transfer catalyst, crucial for the deactivated amine.[1]

  • Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.1 equiv).

  • Reaction: Warm to RT and stir for 4–12 h. Monitor by LCMS (Look for M+Acyl mass; Iodine pattern preserves M and M+2 intensity).[1]

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1]

  • Outcome: Yields the N-acyl-4-iodopyrazole.[1] The N1 ring nitrogen remains unsubstituted (or tautomerizes).[1]

Protocol 2: Chan-Lam N-Arylation (Avoiding Pd-Insertion)

Validates: Orthogonal functionalization of the amine in the presence of Iodine.[1]

  • Components: Mix 3-amino-4-iodopyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv) in DCM.

  • Ligand/Base: Add Pyridine (2.0 equiv) and TEMPO (1.0 equiv, optional oxidant).

  • Atmosphere: Stir open to air (or under an O2 balloon) at RT for 24 h.

  • Mechanism: The Cu(II) species facilitates oxidative coupling with the boronic acid on the nitrogen.[1] The C4-I bond is too strong for Cu insertion under these mild conditions.[1]

  • Purification: Filter through Celite to remove Copper salts.

Protocol 3: Pyrazolo[1,5-a]pyrimidine Synthesis

Validates: Cyclization potential.

  • Reaction: Combine 3-amino-4-iodopyrazole (1.0 equiv) and 2,4-pentanedione (1.2 equiv) in Ethanol.

  • Catalyst: Add catalytic HCl (5 drops) or AcOH.

  • Condition: Reflux for 4–8 h.

  • Observation: Product often precipitates upon cooling.[1]

  • Result: 3-iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Quantitative Data Summary

Reaction ClassReagent TypeChemoselectivity RiskEffect of 4-Iodo GroupRecommended Strategy
Acylation Acid ChloridesLowLowers rate (deactivated amine)Use Pyridine/DMAP; Heat if necessary.[1]
Alkylation Alkyl HalidesHigh (N1 vs NH2)MinorProtect N1 first to ensure NH2 alkylation.[1]
Pd-Coupling Aryl HalidesCritical Competes via Oxidative Addition Avoid. Use Chan-Lam (Cu) or SNAr instead.[1]
Cyclization 1,3-DicarbonylsLowNone (Spectator)Standard reflux in EtOH/AcOH.[1]
SNAr F-NitroarenesLowMinorExcellent orthogonal route.[1]

References

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Reactivity. Available at: [Link][1]

  • Beilstein Journal of Organic Chemistry. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation.[1] Available at: [Link][1]

  • National Institutes of Health (PMC). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.[1] Available at: [Link][1]

  • Royal Society of Chemistry (RSC Advances). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2] Available at: [Link][1][3][4][5][6][7][8][9][10]

  • Arkivoc. Recent developments in aminopyrazole chemistry. Available at: [Link][1]

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Key Therapeutic Targets

Introduction: The Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating a wide range of diseases from cancer to inflammatory disorders.[1] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the most promising therapeutic targets for pyrazole derivatives, delving into the mechanistic insights and experimental protocols crucial for their discovery and validation.

I. Oncology: Targeting the Engines of Cell Proliferation

Cancer, a disease characterized by uncontrolled cell division, presents a primary area where pyrazole derivatives have shown immense therapeutic potential.[2] Their ability to inhibit key regulators of the cell cycle and signaling pathways has led to the development of several successful anticancer agents.[3][4]

A. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

The Rationale for Targeting CDKs: Cyclin-dependent kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, leading to incessant cell proliferation.[6] Specifically, CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition and the initiation of DNA replication.[5] Its overexpression is frequently observed in various tumors, making it a compelling target for therapeutic intervention.[5][6] The goal of inhibiting CDK2 is to arrest the cell cycle, thereby preventing cancer cell division and inducing apoptosis.[7]

Mechanism of Action of Pyrazole-Based CDK2 Inhibitors: Pyrazole derivatives have been successfully designed to act as ATP-competitive inhibitors of CDK2.[8] The pyrazole scaffold can mimic the purine ring of ATP, fitting into the ATP-binding pocket of the kinase.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Substitutions on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets within the active site, enhancing both potency and selectivity.[5]

Featured Pyrazole CDK2 Inhibitors:

Compound IDTargetIC50 (µM)Cancer Cell LineReference
Compound 4 CDK2/cyclin A23.82HCT-116[9]
Compound 9 CDK2/cyclin A20.96HCT-116[9]
Compound 7d CDK2/cyclin A21.47N/A[9]
Compound 10b CDK2/cyclin A2N/A (High Activity)HepG2, MCF-7, A549, Caco2[10]
Compound 15 CDK20.005 (Ki)Ovarian Cancer Cells[11]

Experimental Workflow: Validating CDK2 Inhibition

The following workflow outlines the key steps in identifying and validating novel pyrazole-based CDK2 inhibitors.

G cluster_0 In Silico & Initial Screening cluster_1 Potency & Selectivity cluster_2 Cellular Activity cluster_3 Mechanism of Action a Virtual Screening of Pyrazole Library b In Vitro Kinase Assay (Primary Screen) a->b Hit Identification c IC50 Determination (Dose-Response) b->c d Kinase Selectivity Panel c->d Lead Prioritization e Cell Proliferation Assay (e.g., MTT, SRB) d->e f Cell Cycle Analysis (Flow Cytometry) e->f g Apoptosis Assay (e.g., Annexin V) f->g h Western Blot Analysis (pRb, etc.) g->h

Caption: A typical workflow for the discovery and validation of pyrazole-based CDK2 inhibitors.

Detailed Protocol: In Vitro CDK2 Kinase Inhibition Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal that is proportional to the ADP concentration.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate (e.g., Histone H1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test pyrazole compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Roscovitine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrazole compounds in kinase buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control to the wells of the plate.

    • Add 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[12][13]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[12][13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Positive Control: Include a known CDK2 inhibitor to confirm that the assay can detect inhibition.

  • Negative Control: Include a vehicle control (e.g., DMSO) to establish the baseline kinase activity.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.

II. Inflammatory Disorders: Quenching the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Pyrazole derivatives have a long history in the treatment of inflammation, most notably with the development of selective COX-2 inhibitors.

A. Cyclooxygenase-2 (COX-2): A Selective Target for Anti-inflammatory Action

The Rationale for Targeting COX-2: Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy.

Mechanism of Action of Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib): The diarylheterocycle class of COX-2 inhibitors, which includes the pyrazole-containing drug Celecoxib, exploits a key structural difference between the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The bulky substituents on the pyrazole ring of Celecoxib can fit into this side pocket, allowing for selective binding and inhibition of COX-2.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX reaction.

Principle: The assay measures the peroxidase activity of COX. The COX probe fluoresces upon oxidation, and the signal is proportional to the amount of Prostaglandin G2 produced.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • Test pyrazole compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrazole compounds in assay buffer.

  • Reaction Setup:

    • Add test compounds or controls to the wells.

    • Add the COX-2 enzyme solution to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add a solution of arachidonic acid and the COX probe to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 5-10 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Determine the percentage of COX-2 inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Self-Validation:

  • Enzyme Control: A reaction with the enzyme but no inhibitor to determine maximal activity.

  • No Enzyme Control: A reaction without the enzyme to determine the background fluorescence.

  • Positive Control: A known selective COX-2 inhibitor like Celecoxib to validate the assay's responsiveness.[14]

III. Neurodegenerative Disorders: Protecting the Brain

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. Pyrazole derivatives have emerged as promising candidates for the treatment of these devastating conditions by targeting key enzymes involved in their pathophysiology.[15]

A. Monoamine Oxidase B (MAO-B): Boosting Dopamine Levels in Parkinson's Disease

The Rationale for Targeting MAO-B: Parkinson's disease is caused by the death of dopamine-producing neurons in the substantia nigra. Monoamine oxidase B (MAO-B) is an enzyme that metabolizes dopamine in the brain.[16] By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its concentration in the brain and an alleviation of Parkinson's symptoms. Selective MAO-B inhibitors are preferred to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.

Mechanism of Action of Pyrazole-Based MAO-B Inhibitors: Pyrazole and pyrazoline derivatives can act as potent and selective inhibitors of MAO-B.[17] The pyrazole ring can interact with the active site of the enzyme, and substitutions on the ring can be designed to enhance selectivity for MAO-B over MAO-A. Some pyrazoline derivatives have been shown to be reversible and competitive inhibitors of MAO-B.[18]

Featured Pyrazole MAO-B Inhibitors:

Compound IDTargetIC50 (µM)Selectivity Index (SI) for MAO-BReference
Compound 37a MAO-B0.02>3649[18]
Compound 37b MAO-B0.03>3278[18]
Compound EH7 MAO-B0.063133.0[19]

Experimental Protocol: MAO-B Inhibitor Screening Assay (Fluorometric)

This protocol utilizes a fluorometric method to measure the hydrogen peroxide (H2O2) produced by the MAO-B reaction.[20][21]

Principle: MAO-B oxidizes its substrate, producing H2O2. In the presence of a developer and a probe, the H2O2 generates a fluorescent signal.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., p-tyramine)

  • MAO-B Assay Buffer

  • Fluorometric Probe (e.g., GenieRed Probe)

  • Developer

  • Test pyrazole compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Selegiline)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Incubation:

    • Add 10 µL of the test inhibitor or control to the wells.

    • Add 50 µL of the diluted MAO-B enzyme solution to each well.

    • Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[20][21]

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and probe in assay buffer. Add 40 µL of this solution to each well.

  • Incubation: Incubate the plate for 20-60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity.

Data Analysis:

  • Calculate the percentage of MAO-B inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Self-Validation:

  • Enzyme Control: A reaction with the enzyme and substrate but no inhibitor.

  • Blank Control: A reaction with the substrate but no enzyme to measure background fluorescence.

  • Positive Control: A known MAO-B inhibitor like Selegiline to confirm the assay is working correctly.[22][23]

IV. Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including fungi and bacteria.[24]

A. Fungal Targets: Disrupting Fungal Cell Integrity

The Rationale for Targeting Fungi: Fungal infections can be life-threatening, especially in immunocompromised individuals. Many existing antifungal agents suffer from toxicity and the emergence of resistance. Pyrazole derivatives offer a promising scaffold for the development of new antifungal drugs.[25]

Mechanism of Action of Antifungal Pyrazoles: The precise mechanism of action for many antifungal pyrazole derivatives is still under investigation, but it is believed that they disrupt essential biological processes within the fungal cells.[24] Some may interfere with cell wall synthesis, while others may disrupt membrane integrity or inhibit key enzymes necessary for fungal survival.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[26][27]

Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is the lowest concentration of the drug that inhibits the visible growth of the fungus after a specified incubation period.[26]

Materials:

  • Fungal isolate

  • Standardized growth medium (e.g., RPMI-1640)

  • Test pyrazole compounds

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate according to established protocols (e.g., CLSI or EUCAST guidelines).

  • Drug Dilution: Prepare serial twofold dilutions of the test pyrazole compounds in the growth medium directly in the microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[27]

  • MIC Determination: The MIC is determined by visual inspection as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control well. Alternatively, a spectrophotometer can be used to measure the optical density.

Data Analysis:

  • The MIC value is reported for each compound against the tested fungal isolate.

Self-Validation:

  • Growth Control: A well containing the fungal inoculum in drug-free medium to ensure the organism is viable.

  • Sterility Control: A well containing only the growth medium to check for contamination.

  • Quality Control Strains: Include well-characterized fungal strains with known MICs to the control antifungal to ensure the accuracy of the test.[28]

V. Modulating Receptors: The Case of Cannabinoid Receptors

Beyond enzymes, pyrazole derivatives have been instrumental in developing ligands for various receptors, including G-protein coupled receptors (GPCRs) like the cannabinoid receptors.

A. Cannabinoid Receptor 1 (CB1): From Obesity to Beyond

The Rationale for Targeting CB1: The cannabinoid receptor 1 (CB1) is primarily expressed in the central nervous system and is involved in regulating appetite, pain, and mood. The pyrazole derivative Rimonabant was developed as a CB1 inverse agonist for the treatment of obesity. While it was withdrawn from the market due to psychiatric side effects, the pyrazole scaffold remains a valuable tool for developing peripherally restricted CB1 antagonists or partial agonists for various therapeutic indications.[4]

Mechanism of Action of Pyrazole-Based CB1 Ligands: Pyrazole derivatives can act as inverse agonists, antagonists, or partial agonists at the CB1 receptor.[4] As inverse agonists, they bind to the receptor and inhibit its constitutive activity. The pyrazole core and its substituents interact with specific residues within the transmembrane helices of the receptor, defining their pharmacological profile.

Experimental Protocol: Cannabinoid Receptor Binding Assay (Radioligand)

This protocol describes a classic method for determining the affinity of a test compound for a receptor.[29][30]

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radiolabeled CB1 ligand (e.g., [3H]CP55,940)

  • Test pyrazole compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Unlabeled "cold" ligand for determining non-specific binding (e.g., CP55,940)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in binding buffer.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).[29]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition binding model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validation:

  • Total Binding: A reaction with the radioligand and membranes but no unlabeled ligand.

  • Non-specific Binding: A reaction with the radioligand, membranes, and a high concentration of a known unlabeled ligand to determine the amount of radioligand that binds to non-receptor components.[29]

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The diverse range of targets, from kinases and enzymes to receptors, highlights the chemical tractability and biological relevance of this heterocyclic core. As our understanding of disease biology deepens, so too will our ability to design more potent, selective, and safer pyrazole-based drugs. The future of pyrazole-based drug discovery lies in the exploration of novel chemical space around the core, the development of multi-target ligands for complex diseases, and the application of advanced computational methods to guide rational drug design. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to continue to unlock the full therapeutic potential of this exceptional scaffold.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Semantic Scholar. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Eurekaselect. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • QSAR study on CDK2 inhibition with pyrazole derivatives. Bentham Science. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Cannabinoid Receptor Binding Assay. Bio-protocol. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]

  • CDK2 Assay Kit. BPS Bioscience. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. SpringerLink. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • CDK2/Cyclin A1 Kinase Assay Protocol. Promega Corporation. Available at: [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. Available at: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available at: [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. Available at: [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. RSC Publishing. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility - Fungal (Yeasts and Molds). ARUP Laboratories Test Directory. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Human CB1R Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][9][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Available at: [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PubMed Central. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Pyrazoline Derivatives: Potential Therapeutic Agents against Parkinson's disease. IJCSPUB. Available at: [Link]

Sources

Technical Safety Guide: 4-iodo-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-iodo-1-methyl-1H-pyrazol-5-amine (CAS: 1443278-79-2) is a critical heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3][4] Its structural features—an electron-rich pyrazole ring, a nucleophilic primary amine, and an electrophilic iodine handle—make it a versatile scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this dual functionality (nucleophile/electrophile) dictates specific stability profiles and handling risks. This guide synthesizes safety data from structural analogs and standard operating procedures (SOPs) for halogenated amino-heterocycles to provide a comprehensive handling framework.

Physicochemical Data Table
PropertySpecification
CAS Number 1443278-79-2
IUPAC Name 4-iodo-1-methyl-1H-pyrazol-5-amine
Molecular Formula C₄H₆IN₃
Molecular Weight 223.02 g/mol
Appearance Off-white to beige solid (crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~3.5–4.0 (Amine basicity reduced by electron-withdrawing Iodine)
Key Impurities 1-methyl-1H-pyrazol-5-amine (De-iodinated); Iodine (

)

Hazard Identification & Risk Assessment

While a compound-specific GHS classification may not be universally harmonized in all databases, the structural activity relationship (SAR) with 4-iodo-1-methyl-1H-pyrazole and general amino-pyrazoles dictates the following Precautionary Hazard Profile .

GHS Classification (Derived)
  • Signal Word: WARNING (Potential for DANGER regarding eye damage)

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation. Note: Pyrazoles with free amines can be corrosive to corneal tissue.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

Specific Chemical Hazards
  • Photolytic Deiodination: The C–I bond at the 4-position is susceptible to homolytic cleavage upon exposure to UV/visible light, releasing iodine radicals and degrading the reagent quality.

  • Oxidation Sensitivity: The primary amine at position 5 is prone to oxidation, leading to the formation of azo-dimers or N-oxides, particularly in solution.

  • Palladium Poisoning: Degraded material containing free iodide ions (

    
    ) or molecular iodine (
    
    
    
    ) can poison Pd-catalysts during downstream cross-coupling reactions, stalling synthesis.

Storage & Stability Protocols

Proper storage is the first line of defense against degradation and safety incidents.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The amine functionality is hygroscopic; moisture accelerates decomposition.

  • Light: Strictly Amber Vials or foil-wrapped containers.

Logic Diagram: Storage & Stability Decision Tree

StorageProtocol Material Received Material (4-iodo-1-methyl-1H-pyrazol-5-amine) Check Visual Inspection (Color Check) Material->Check Good Off-White/Beige Check->Good Pass Bad Dark Brown/Purple (Iodine Release) Check->Bad Fail Store Storage Condition: Amber Vial + Argon + 4°C Good->Store Purify Recrystallize or Re-column Bad->Purify Purify->Store

Caption: Decision logic for incoming material inspection and storage to prevent iodine leaching and oxidative degradation.

Safe Handling & Experimental Workflows

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

  • Static Control: Use an ionizing blower or anti-static gun when weighing. Dry organic powders can accumulate static charge, leading to scattering and aerosolization.

Personal Protective Equipment (PPE)
  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness). Iodine-containing compounds can permeate latex.

  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Face shield recommended if working with >5g quantities.

  • Body: Lab coat with closed cuffs; long pants; closed-toe silicone/leather shoes.

Protocol: Safe Weighing & Transfer
  • Preparation: Equilibrate the refrigerated container to room temperature inside a desiccator before opening. Rationale: Prevents condensation of atmospheric water onto the hygroscopic amine.

  • Weighing: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to avoid cross-contamination.

  • Solubilization: Dissolve immediately after weighing. Do not leave the solid exposed to light/air on the benchtop for extended periods.

Emergency Response

Every laboratory handling this compound must have a specific spill response plan.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. The amine nature combined with the pyrazole ring can cause rapid corneal clouding. Seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water. Do not use ethanol, as it may enhance transdermal absorption of the iodinated compound.

  • Inhalation: Move to fresh air. If wheezing occurs (amine irritation), administer oxygen.

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess Size Spill->Assess Small Small (< 1g) Assess->Small Large Large (> 1g) Assess->Large WetWipe Wet Wipe Method (Propylene Glycol/Water) Small->WetWipe Evacuate Evacuate Area & Ventilate Large->Evacuate Disposal Dispose as Halogenated Organic Waste WetWipe->Disposal Absorb Cover with Absorbent (Vermiculite) Evacuate->Absorb Absorb->Disposal

Caption: Triage workflow for spill management. Wet wiping is preferred for small solids to prevent dust generation.

Synthesis & Reaction Safety Context

When using 4-iodo-1-methyl-1H-pyrazol-5-amine in synthesis (e.g., Suzuki Coupling), specific chemical incompatibilities arise.

Reaction Incompatibilities
  • Strong Oxidizers: Reaction with peroxides or high-valent metals can oxidize the amine to a nitro group or cause explosive decomposition.

  • Strong Acids: Will protonate the amine (

    
    ), deactivating the ring for certain electrophilic substitutions but protecting the amine from side reactions.
    
  • Organolithiums (e.g., n-BuLi): DANGER. Lithium-Halogen exchange at the 4-position will occur rapidly, potentially competing with deprotonation of the amine protons. This requires careful temperature control (-78°C) and stoichiometry.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams if possible, to prevent heat generation (acid-base reaction).

  • Labeling: Must be labeled "Contains Organic Iodide" to alert waste handlers of potential iodine release upon incineration.

References

  • PubChem. (n.d.). Compound Summary: 4-iodo-1-methyl-1H-pyrazol-5-amine.[1][2][3][4][5][][] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives. PubMed. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Heck Reaction with 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs due to its versatile biological activities and favorable physicochemical properties.[1] The ability to controllably functionalize this heterocycle is paramount in the drug discovery process, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic transformations, the Palladium-catalyzed Heck reaction stands out as a powerful and reliable method for carbon-carbon bond formation, allowing for the direct alkenylation of aryl halides.[2][3]

This guide provides a detailed experimental procedure for the Heck reaction specifically tailored for 4-iodopyrazoles. We will delve into the mechanistic underpinnings of this transformation, explore the critical role of protecting groups and ligands, and offer a comprehensive, step-by-step protocol based on established literature. Furthermore, we will address common experimental challenges and provide a troubleshooting guide to ensure successful implementation in your research endeavors. The information presented herein is curated to provide both a theoretical understanding and a practical, actionable workflow for the synthesis of novel 4-alkenylpyrazole derivatives.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[4] The generally accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, which can be broken down into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the pyrazolyl-palladium bond. This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the 4-alkenylpyrazole product.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Pyrazolyl-Pd(II)(I)L2 Pyrazolyl-Pd(II)(I)L2 Pd(0)L2->Pyrazolyl-Pd(II)(I)L2 Oxidative Addition (4-Iodopyrazole) Alkene_Complex Alkene_Complex Pyrazolyl-Pd(II)(I)L2->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Pd(II)-H_Complex Pd(II)-H_Complex Insertion_Product->Pd(II)-H_Complex β-Hydride Elimination Pd(II)-H_Complex->Pd(0)L2 Reductive Elimination (Base) 4-Alkenylpyrazole 4-Alkenylpyrazole Pd(II)-H_Complex->4-Alkenylpyrazole Base-H+ Base-H+ Pd(II)-H_Complex->Base-H+ 4-Iodopyrazole 4-Iodopyrazole 4-Iodopyrazole->Pyrazolyl-Pd(II)(I)L2 Alkene Alkene Alkene->Alkene_Complex caption Figure 1: Simplified Heck Catalytic Cycle Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Weigh 1-trityl-4-iodopyrazole, Pd(OAc)₂, and P(OEt)₃ Start->Reagents Solvent Add anhydrous DMF Reagents->Solvent Inert Purge with N₂/Ar Solvent->Inert Add_Base_Alkene Add Et₃N and alkene Inert->Add_Base_Alkene Heat Heat to 100 °C Add_Base_Alkene->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with NH₄Cl(aq) and extract with Et₂O Cool->Quench Wash_Dry Wash with brine and dry over MgSO₄ Quench->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Pure Product Purify->End caption Figure 2: Experimental Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Iodinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of iodinated pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. Iodinated pyrazoles are critical building blocks in medicinal chemistry and materials science, often serving as versatile handles for cross-coupling reactions.[1] However, their purification is frequently complicated by issues such as compound instability, the presence of stubborn regioisomers, and poor solubility.

This document provides a structured, in-depth resource in a question-and-answer format to directly address common experimental hurdles. We will delve into the causality behind these challenges and offer field-proven troubleshooting strategies and detailed protocols.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses the most common and critical challenges faced during the purification of iodinated pyrazoles.

Q1: Why is my iodinated pyrazole decomposing during silica gel chromatography? I see a new, less polar spot appearing on my TLC plates.

This is the most frequently encountered problem and is almost always due to deiodination on the acidic surface of standard silica gel.[2] The carbon-iodine (C-I) bond, particularly on an electron-rich pyrazole ring, can be labile. The slightly acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the cleavage of this bond, leading to the formation of the corresponding protonated (non-iodinated) pyrazole as a major impurity.[2][3]

Immediate Diagnostic Steps:

  • Stability Test: Dissolve a small amount of your crude product in a suitable solvent. Spot it on a silica gel TLC plate. Take another spot on the same plate. Let the plate sit on the bench for 30-60 minutes, then elute it. If you observe a new spot corresponding to the deiodinated product that wasn't in the initial crude mixture, your compound is unstable on silica.[2][4]

Solutions:

  • Deactivate the Stationary Phase: Before preparing your column, wash the silica gel with an eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia. A common practice is to use a 1-2% solution of TEA in your non-polar solvent (e.g., hexane) to flush the column before loading your sample.[4][5] This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Switch to a less acidic or basic stationary phase.

    • Neutral Alumina: An excellent choice for acid-sensitive compounds.[4][6][7] It is generally less reactive than silica gel.

    • Basic Alumina: Particularly useful for purifying compounds that are basic themselves, such as those containing amine functionalities.[6][7][8]

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This avoids the acidic silanol groups entirely and is an effective, albeit sometimes more expensive, alternative.

Q2: My reaction produced two iodinated regioisomers with very similar Rf values. How can I separate them?

The synthesis of substituted pyrazoles often yields a mixture of regioisomers (e.g., 1,3,5-substituted vs. 1,4,5-substituted), which can be notoriously difficult to separate due to their similar polarities.[9]

Strategies for Separation:

  • Optimize Normal-Phase Chromatography:

    • Solvent System Tuning: Avoid highly polar solvents like methanol if possible, as they can reduce the selectivity of the silica gel. Test different solvent systems. If you are using ethyl acetate/hexane, try switching to dichloromethane/ether or using a ternary mixture.[4]

    • Column Dimensions: Use a longer, narrower column and a smaller sample load (typically <2% of silica mass) to maximize the number of theoretical plates and improve resolution.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating stubborn isomers.

    • Normal-Phase HPLC: Columns like those with Phenyl-Hexyl or PFP (Pentafluorophenyl) phases can offer different selectivity based on π-π interactions, which can be effective for separating aromatic isomers.[10]

    • Reversed-Phase HPLC: A C18 column with a shallow gradient of acetonitrile or methanol in water is a standard starting point.[11]

    • Chiral Chromatography: If the isomers are enantiomers or diastereomers, chiral columns (e.g., polysaccharide-based) are necessary.[11][12]

Q3: My iodinated pyrazole has very poor solubility in common chromatography solvents. How can I purify it?

Poor solubility is a common issue, especially for highly crystalline or planar heterocyclic compounds.[13][14] This can lead to precipitation at the top of the column, significant band broadening, and low recovery.

Troubleshooting Solubility Issues:

  • Dry Loading: This is the preferred method for compounds with low solubility in the mobile phase.[11] Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[11]

  • Crystallization: If the compound is a solid and the impurities have different solubility profiles, crystallization can be a highly effective purification technique.

    • Screening Solvents: Test a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures) to find a system where your compound is sparingly soluble at room temperature but fully soluble when hot.[4]

    • Anti-Solvent Precipitation: Dissolve the compound in a good solvent (e.g., THF or DMF) and then slowly add an anti-solvent (e.g., water or hexane) until turbidity is observed.[15] Heating and slow cooling can induce crystallization.

  • Use of Co-solvents: For column chromatography, sometimes adding a small amount of a stronger, more polar solvent to your mobile phase can help maintain solubility without drastically reducing separation.

Part 2: Troubleshooting Guides by Technique

This section provides detailed troubleshooting advice for specific purification methods.

Flash Column Chromatography (Silica Gel)
Problem Probable Cause(s) Recommended Solution(s)
Compound Streaking / Tailing 1. Acidic/Basic Nature: The compound is interacting strongly with the stationary phase (e.g., basic amine on acidic silica).[4] 2. Overloading: Too much sample has been loaded onto the column.[4] 3. Poor Solubility: Compound is precipitating on the column.1. Add a Modifier: Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[4] 2. Reduce Sample Load: Keep the sample load to 1-5% of the silica gel mass.[4] 3. Use Dry Loading: As described in Q3.
No Compound Eluting 1. Irreversible Adsorption/Decomposition: The compound is unstable on silica gel and has decomposed.[2][4] 2. Solvent System Too Weak: The eluent is not polar enough to move the compound.1. Test Stability: Perform a TLC stability test first.[2] Switch to a neutral stationary phase like alumina.[4] 2. Increase Eluent Polarity: Run a gradient to a much more polar system (e.g., up to 10% methanol in dichloromethane).
Poor Separation (Low Resolution) 1. Inappropriate Solvent System: The chosen eluent does not provide differential migration for the components. 2. Column Packed Poorly: Channels or cracks in the silica bed are causing band broadening. 3. Sample Loaded in a Strong Solvent: Leads to a broad initial band.1. Re-optimize on TLC: Find a solvent system that gives an Rf of ~0.2-0.3 for the target compound and maximal separation from impurities. Try different solvent combinations (e.g., ether/hexane instead of ethyl acetate/hexane).[4] 2. Repack Column: Ensure the silica is packed as a uniform, homogenous slurry. 3. Use Dry Loading or dissolve the sample in the weakest possible solvent.[11]
Crystallization
Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid) 1. Supersaturation: The solution is too concentrated, or was cooled too quickly.[4] 2. Impurities Present: Impurities are inhibiting crystal lattice formation.1. Add More Hot Solvent: Re-dissolve the oil in a small amount of hot solvent and allow it to cool much more slowly.[4] 2. Scratch the Flask: Use a glass rod to scratch the inner surface of the flask to create nucleation sites.[4] 3. Add Seed Crystals: If available, add a tiny crystal of the pure compound.[4]
Low Recovery 1. Too Much Solvent Used: The compound has significant solubility in the mother liquor even at low temperatures. 2. Premature Crystallization: The compound crystallized during a hot filtration step.1. Use Minimal Solvent: Use the absolute minimum amount of hot solvent needed to dissolve the solid.[4] After filtering the cold crystals, you can reduce the volume of the mother liquor to obtain a second crop. 2. Keep Funnel/Apparatus Hot: Use a pre-heated filter funnel or add a small amount of hot solvent to the filter paper before filtration.
No Crystals Form 1. Solution Not Saturated: Too much solvent was used. 2. Compound is an Amorphous Solid or Oil: It may not have a well-defined crystal lattice.1. Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool again. 2. Try Anti-Solvent Method: Dissolve in a good solvent, then slowly add a miscible anti-solvent.[15]

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol is designed for acid-sensitive iodinated pyrazoles that show degradation on standard silica gel.

1. Preparation of Deactivated Silica: a. Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane). b. Add triethylamine (TEA) to the slurry to a final concentration of 1% v/v. c. Stir gently for 15 minutes.

2. Column Packing: a. Secure a glass column vertically. Ensure the stopcock is closed. b. Pour the silica slurry into the column. Use a funnel to guide the slurry. c. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles. d. Add a thin layer of sand (approx. 0.5 cm) to the top of the packed silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Method): a. Dissolve your crude iodinated pyrazole (e.g., 1 gram) in a minimal volume of a volatile solvent (e.g., 5-10 mL of dichloromethane). b. Add 2-3 grams of silica gel to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder onto the sand layer in the packed column.

4. Elution and Fraction Collection: a. Carefully add your mobile phase (containing 0.5-1% TEA) to the column. b. Apply positive pressure (flash chromatography) to begin elution. c. Collect fractions and monitor them by TLC.[11] d. Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflows (Graphviz)

A logical workflow for troubleshooting purification challenges can streamline the process from analysis to pure compound.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Method Selection & Optimization cluster_3 Final Product Crude Crude Product TLC TLC Analysis (Crude + Co-spot) Crude->TLC Problem Purity Issue? TLC->Problem Decomp Decomposition on TLC? Problem->Decomp Yes Isomers Close Regioisomers? Problem->Isomers Yes Solubility Poor Solubility? Problem->Solubility Yes Pure Pure Iodinated Pyrazole Problem->Pure No (Pure) DeactivatedSilica Use Deactivated Silica or Alumina Decomp->DeactivatedSilica PrepHPLC Preparative HPLC Isomers->PrepHPLC Crystallize Crystallization Solubility->Crystallize DryLoad Dry Loading Solubility->DryLoad DeactivatedSilica->Pure PrepHPLC->Pure Crystallize->Pure DryLoad->DeactivatedSilica

Caption: Decision workflow for purifying iodinated pyrazoles.

References

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • UABDivulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2012). Available from: [Link]

  • Gao, F., et al. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. (2022). NIH. Available from: [Link]

  • Savant, C., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. Available from: [Link]

  • ResearchGate. Any ideas on how to isolate imines on a neutral alumina column?. (2017). Available from: [Link]

  • University of Rochester Department of Chemistry. Column Chromatography Notes. Available from: [Link]

  • Chemistry Stack Exchange. Using neutral or basic alumina in column chromatography for purification of amines. (2022). Available from: [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. (2015). Available from: [Link]

  • Agilent. Principles and practical aspects of preparative liquid chromatography. Available from: [Link]

  • El-Shal, M., et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). NIH. Available from: [Link]

  • Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Available from: [Link]

  • Savjani, K., et al. Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research. Available from: [Link]

  • Kumar, L., et al. Techniques to improve the solubility of poorly soluble drugs. (2011). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Iodopyrazole Challenge

Coupling amines to 4-iodopyrazoles presents a unique dichotomy in palladium catalysis. While the C–I bond at position 4 is highly reactive toward oxidative addition, the pyrazole core itself acts as a "Trojan Horse." The nitrogen atoms (specifically N2 and the acidic N1-H) are potent ligands that can displace phosphines, leading to catalyst poisoning.

The Critical Role of Base: In this system, the base is not merely a proton scavenger; it is the gatekeeper of the catalytic cycle . It dictates:

  • The Active Species: Determining if the reaction proceeds via a neutral Pd(II) or an anionic palladate complex.

  • Catalyst Longevity: Preventing the formation of off-cycle iodide-bridged dimers.

  • Selectivity: Balancing the rate of reductive elimination against the competing pathway of protodehalogenation (reduction of the C–I bond).

Decision Matrix: Base Selection Logic

Do not choose a base arbitrarily. Use this logic flow to select the correct reagent for your specific substrate profile.

BaseSelection Start START: Analyze Substrate Protect Is the Pyrazole N1 Protected? Start->Protect Sens Base-Sensitive Groups Present? (Esters, Nitriles, Nitro, Aldehydes) Protect->Sens Yes (SEM, THP, Me) Strong USE STRONG BASE NaOtBu or LiHMDS (Method A) Protect->Strong No (Free NH) Soluble Is the Amine Sterically Hindered? Sens->Soluble No (Robust) Weak USE WEAK INORGANIC BASE Cs2CO3 or K3PO4 (Method B) Sens->Weak Yes (Sensitive) Soluble->Strong Yes (Need high driving force) Soluble->Weak No (Standard amine) Special USE SPECIALTY BASE DBU or BTMG (Homogeneous Conditions)

Figure 1: Decision tree for base selection in 4-iodopyrazole coupling. Note that unprotected pyrazoles almost invariably require strong bases to form the pyrazolate species, preventing catalyst inhibition.

Technical Deep Dive: The Base Effect

The "Iodide Effect" and Base Counter-Cations

Unlike aryl bromides, aryl iodides release iodide ions (I⁻) upon oxidative addition. Iodide is a soft, poisoning ligand that bridges two Palladium centers, forming inactive [L-Pd(Ar)-(\mu-I)]_2 dimers.

  • NaOtBu (Sodium tert-butoxide): The "Hammer." It is strong (pKa ~17) and soluble. It drives the reaction by rapidly converting the Pd(II)-amido complex. However, NaI is soluble in many organic solvents, meaning the poisoning iodide ion remains in solution.

  • Cs₂CO₃ (Cesium Carbonate): The "Cesium Effect." Cesium is a large, soft cation. It assists in solubilizing the carbonate in organic solvents (like dioxane/toluene). Crucially, CsI is less soluble in toluene than NaI, potentially helping to precipitate the poisoning halide out of the catalytic sphere [1].

Base Comparison Table[1]
FeatureNaOtBu / LiHMDS Cs₂CO₃ / K₃PO₃ DBU / Organic Bases
Base Strength (pKa) High (~17-26)Moderate (~10-12)Moderate to High
Reaction Speed Very Fast (< 2 hrs)Slow (12-24 hrs)Variable
Functional Tolerance Poor (Hydrolyzes esters, enolizes ketones)ExcellentGood
Mechanism Rapid deprotonation of amine-Pd complexSolid-liquid interfacial deprotonationHomogeneous deprotonation
Best For Unprotected pyrazoles; Hindered aminesComplex substrates; Protected pyrazolesContinuous flow chemistry
Risk Factor Protodehalogenation (Reduction)Incomplete Conversion (Stalling)Catalyst deactivation

Troubleshooting Guide

Issue 1: Protodehalogenation (Reduction of Ar-I to Ar-H)

Symptom: You observe the formation of the pyrazole with no iodine at position 4 (Ar-H) instead of the C-N coupled product.

  • Root Cause: The base is too strong or the reaction is "starved" of amine. If the amine coordination is slow (due to sterics), the Pd(II)-aryl intermediate undergoes

    
    -hydride elimination from the ligand or solvent, or transmetallates with the base (if alkoxide is used).
    
  • Corrective Action:

    • Switch from NaOtBu to Cs₂CO₃ .

    • Use a solvent that is not a hydride source (avoid primary/secondary alcohols; stick to Toluene or Dioxane).

    • Increase the concentration of the amine nucleophile.

Issue 2: Reaction Stalls at ~20-30% Conversion

Symptom: Starting material remains. Adding more catalyst does not help.[1]

  • Root Cause 1 (Iodide Poisoning): The buildup of I⁻ in solution is shutting down the catalyst.

  • Root Cause 2 (Base Insolubility): The surface of your inorganic base (Cs₂CO₃) has become "glazed" with halide salts, stopping the deprotonation.

  • Corrective Action:

    • Grind the base: Finely milled bases have vastly higher surface areas.

    • Add Water (The "Drop" Trick): Add 1-2 drops of water or use a surfactant (like Triton X-100) to activate the solid-liquid interface.

    • Switch Ligand: Use a ligand capable of breaking iodide dimers, such as XPhos or BrettPhos [2].

Issue 3: Catalyst Deactivation (Black Precipitate)

Symptom: The reaction turns black (Pd black precipitation) immediately upon heating.

  • Root Cause: Unprotected Pyrazole N1. The free NH binds to Pd, displacing the phosphine ligand. The "naked" Pd aggregates and dies.

  • Corrective Action:

    • Protect N1: Use SEM, THP, or Methyl protection.

    • Deprotonate First: If you must use unprotected pyrazole, use LiHMDS (2.2 equiv) to fully deprotonate the N1 before adding the catalyst, converting the inhibitor into a spectator [3].

Standard Operating Protocols (SOP)

Protocol A: The "Robust" Method (Unprotected Pyrazoles / Hindered Amines)

Use this for simple substrates where the pyrazole NH is free or the amine is unreactive.

  • Reaction Vessel: Flame-dried screw-cap vial with magnetic stir bar.

  • Reagents:

    • 4-Iodopyrazole (1.0 equiv)[2]

    • Amine (1.2 equiv)

    • Base: NaOtBu (1.5 equiv) or LiHMDS (2.2 equiv if NH is free).

    • Catalyst: Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4-6 mol%) [3].

    • Solvent: Anhydrous Dioxane (0.2 M).

  • Procedure:

    • Add solid reagents (Pd, Ligand, Base, Pyrazole) to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and liquid amine via syringe.

    • Critical Step: If using LiHMDS for unprotected pyrazole, stir at RT for 10 mins before heating to allow N1 deprotonation.

    • Heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, filter through Celite (removes Pd black), wash with water.

Protocol B: The "Sensitive" Method (Complex Scaffolds)

Use this for late-stage functionalization where esters, nitriles, or chiral centers are present.

  • Reaction Vessel: Screw-cap vial.

  • Reagents:

    • 4-Iodopyrazole (Protected N1) (1.0 equiv)

    • Amine (1.1 equiv)

    • Base: Cs₂CO₃ (2.0 equiv, finely milled ).

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) [4].

    • Solvent: t-Amyl Alcohol or Toluene (0.2 M).

  • Procedure:

    • Combine all solids.

    • Add solvent.[3]

    • Heat to 80-100°C.

    • Note: This reaction will be slower (16-24h). Monitor by LCMS.

  • Workup: Standard aqueous extraction.

Visualizing the Mechanism of Failure

Understanding how the base fails helps you choose the right one.

FailureModes Pd_L Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(Ar)(I) Pd_L->OxAdd + Ar-I Fail_I Iodide Dimerization (Catalyst Resting State) OxAdd->Fail_I + I- (Inhibition) Fail_H Protodehalogenation (Ar-H Side Product) OxAdd->Fail_H + H- source (Base too strong) StrongBase Strong Base (NaOtBu) Fast Transmetallation OxAdd->StrongBase Pathway A WeakBase Weak Base (Cs2CO3) Slow Transmetallation OxAdd->WeakBase Pathway B StrongBase->Pd_L Product Formed (Risk: Reduction) WeakBase->Pd_L Product Formed (Risk: Stalling)

Figure 2: Mechanistic divergence showing how base selection influences the competition between productive coupling, iodide inhibition, and dehalogenation.

Frequently Asked Questions (FAQs)

Q: Can I use K₂CO₃ instead of Cs₂CO₃ to save money? A: generally, no. While K₂CO₃ is cheaper, it is significantly less soluble in the organic solvents required for this coupling (Toluene/Dioxane). The "Cesium Effect" is largely due to the higher solubility and the "soft" nature of the Cesium cation which stabilizes the transition state. If you must use K₂CO₃, add a phase transfer catalyst (18-crown-6) or use t-Amyl alcohol as solvent.

Q: My reaction works on 50mg but fails on 5g. Why? A: This is usually a mixing/surface area issue with insoluble bases. On a small scale, magnetic stirring is vigorous relative to volume. On a large scale, Cs₂CO₃ clumps at the bottom.

  • Fix: Use an overhead stirrer and grind the base immediately before use.

Q: Why do I see 4-H-pyrazole (deiodinated) product? A: You are likely using NaOtBu in a solvent that can act as a hydride donor, or your catalyst loading is too high relative to the reaction rate. Switch to a non-protic solvent (Toluene) and a milder base (K₃PO₄).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., et al. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[4] Organic Letters, 12(20), 4438–4441.[1]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1] Organic Letters, 12(20), 4438-4441.[1] (Note: Discusses the specific protocol for unprotected azole NH).

  • Dent, T. J. (2017). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of York.

Sources

preventing homocoupling in Suzuki reactions of 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling in 4-Iodopyrazole Substrates Role: Senior Application Scientist Status: System Active[1]

Introduction

Welcome to the Advanced Synthesis Support Center. 4-Iodopyrazoles are privileged scaffolds in kinase inhibitor development, yet they present a unique "Janus-faced" challenge in Suzuki-Miyaura coupling. Their high electron density makes the C-I bond reactive toward oxidative addition, but this same reactivity—combined with the pyrazole nitrogen's coordination ability—often accelerates off-cycle homocoupling pathways.[1]

This guide provides a self-validating troubleshooting system to distinguish, diagnose, and eliminate homocoupling (dimerization) of both the halide (reductive) and the boronic acid (oxidative).[1]

Module 1: Diagnostic Workflow

Before adjusting your reaction, you must identify which homocoupling is occurring.[1] Use this logic gate to classify your impurity profile.

DiagnosticFlow Start OBSERVATION: Unexpected Product Spot on TLC/LCMS CheckMS Check Mass Spectrum (m/z) Start->CheckMS MassA Mass = 2 x Pyrazole - 2I (Bi-pyrazole) CheckMS->MassA Matches Halide Dimer MassB Mass = 2 x Boronic Acid - 2(OH) (Bi-aryl) CheckMS->MassB Matches Boron Dimer Reductive DIAGNOSIS: Reductive Homocoupling (Halide Dimerization) MassA->Reductive Oxidative DIAGNOSIS: Oxidative Homocoupling (Boronic Acid Dimerization) MassB->Oxidative ActionRed ROOT CAUSE: 1. Slow Transmetallation 2. Protic Solvents (Alcohols) 3. Low Catalyst Loading Reductive->ActionRed ActionOx ROOT CAUSE: 1. Oxygen Ingress (Glaser-type) 2. Excess Base 3. Slow Oxidative Addition Oxidative->ActionOx

Figure 1: Diagnostic Logic Gate for identifying the specific type of homocoupling based on mass spectral data.[1]

Module 2: Critical Troubleshooting & Mechanisms

Issue A: Reductive Homocoupling (Bi-pyrazole Formation)

The formation of 4,4'-bipyrazole species.[1]

The Mechanism: Reductive homocoupling of the halide typically occurs when the transmetallation step is slower than the oxidative addition .[1] If the boronic acid is slow to react, a second molecule of oxidative addition complex (Ar-Pd-I) can disproportionate or react bimolecularly, releasing the bi-aryl and PdI₂.[1] This is exacerbated by alcohols, which can act as reducing agents to regenerate Pd(0) via β-hydride elimination.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Avoid Ethanol/Isopropanol. Use Dioxane, DMF, or Toluene.Alcohols can reduce Pd(II) species, facilitating the reductive elimination of homocoupled products [1].[1]
Ligand Switch to Bulky Phosphines (e.g., XPhos, SPhos). Bulky ligands accelerate reductive elimination of the cross product and stabilize the monoligated Pd species, preventing the bimolecular interaction required for homocoupling [2].[1]
Base Increase Base Strength or Concentration. High base concentration accelerates transmetallation.[1] If transmetallation is fast, the Ar-Pd-I species is consumed before it can homocouple.[1]
Addition Slow Addition of Halide. Keep the concentration of Ar-Pd-I low by adding the 4-iodopyrazole slowly to the mixture containing the catalyst and boronate.[1]
Issue B: Oxidative Homocoupling (Bi-aryl Boronate)

The formation of Ar'-Ar' dimers from the boronic acid.[1]

The Mechanism: This is primarily an oxygen-mediated process (Glaser-type coupling).[1] In the presence of O₂, Pd(0) or Pd(II) species can catalyze the dimerization of boronic acids.[1] This competes with the main cycle, especially if the halide activation (oxidative addition) is sluggish.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Atmosphere Freeze-Pump-Thaw (3 cycles). Sparging (bubbling gas) is often insufficient for sensitive pyrazoles.[1] Oxygen must be rigorously excluded to prevent the formation of peroxo-palladium intermediates [3].[1]
Stoichiometry Reduce Boronic Acid Excess. Do not use >1.5 equivalents. Excess boronic acid sits idle, increasing the statistical probability of oxygen-mediated dimerization.[1]
Additives Add Potassium Formate (catalytic). Formate acts as a mild reducing agent, scavenging trace oxidized Pd species without poisoning the main cycle [4].[1][2]

Module 3: Advanced FAQs

Q1: My 4-iodopyrazole has a free NH group. Is this contributing to homocoupling? A: Yes.[1] The free NH is acidic (pKa ~14) and can be deprotonated by the base used for Suzuki coupling.[1] The resulting pyrazolate anion is a potent ligand that can coordinate to Palladium, forming stable "Pd-ate" complexes that arrest the catalytic cycle.[1] A stalled cycle allows time for side reactions (homocoupling) to dominate.[1]

  • Solution: Protect the nitrogen.[1][3] SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) are superior to Boc, which is thermally unstable at typical Suzuki temperatures (>80°C) [5].[1]

Q2: I am using Pd(PPh₃)₄ and seeing massive iodine scrambling/homocoupling. Why? A: Pd(PPh₃)₄ is prone to oxidation and ligand dissociation.[1] For 4-iodopyrazoles, the C-I bond is extremely labile.[1] Rapid oxidative addition leads to a buildup of Pyrazole-Pd-I. Without a bulky ligand to force the cycle forward, this intermediate is prone to ligand exchange with other halides or dimerization.[1]

  • Solution: Switch to Pd(OAc)₂ + XPhos or a precatalyst like XPhos Pd G2 .[1] These systems are air-stable and ensure a 1:1 Pd:Ligand ratio active species.[1]

Q3: Can I use microwave irradiation to fix this? A: Microwave heating is highly recommended.[1] It allows you to reach high temperatures (100-120°C) rapidly.[1] Fast heating rates often favor the higher activation energy pathway (Cross-Coupling) over the lower activation energy background reactions (Homocoupling/Dehalogenation).[1]

Module 4: Mechanistic Visualization

Understanding the "Off-Ramp" is crucial for control. The diagram below illustrates where the cycle breaks.

ReactionPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodopyrazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Base + Boronic HomoRed Reductive Homocoupling (Ar-Ar Dimer) OxAdd->HomoRed Slow Transmetallation + Alcohol Solvent Product Cross-Coupled Product (Ar-Ar') TransMet->Product Reductive Elim. Product->Pd0 HomoOx Oxidative Homocoupling (Ar'-Ar' Dimer) Boronic Boronic Acid (Ar'-B(OH)2) Boronic->HomoOx + O2 (Glaser) Oxygen O2 / Slow OxAdd Oxygen->HomoOx

Figure 2: Competitive pathways in Suzuki Coupling.[1] The Red path indicates failure modes leading to homocoupling.

Module 5: Standard Operating Procedure (SOP)

Protocol: Optimized Coupling of N-Protected 4-Iodopyrazole

  • Preparation:

    • Substrate: 1.0 equiv N-SEM-4-iodopyrazole.[1]

    • Partner: 1.2 equiv Aryl Boronic Acid.[1]

    • Catalyst: 2.5 mol% XPhos Pd G2 .[1]

    • Base: 2.0 equiv K₃PO₄ (finely ground).[1]

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][4] Note: Avoid Ethanol.

  • Degassing (Critical Step):

    • Combine solid reagents (Substrate, Boronic Acid, Base) in a microwave vial.[1]

    • Add solvents.[1][4][5]

    • Do not add catalyst yet.

    • Sparge with Argon for 15 minutes OR perform 3 cycles of freeze-pump-thaw.

    • Why? Removing O₂ prevents boronic acid dimerization before the reaction starts.[1]

  • Catalyst Addition:

    • Add the XPhos Pd G2 precatalyst quickly under a positive stream of Argon.[1] Cap immediately.

  • Reaction:

    • Heat to 90°C (Oil bath) or 100°C (Microwave) for 1-2 hours.

    • Monitor: Check LCMS.[1] If Ar-I remains but Ar-B(OH)₂ is consumed (homocoupled), add 0.5 equiv more Boronic Acid (degassed solution).[1]

  • Workup:

    • Filter through Celite to remove Pd black.[1]

    • Scavenge residual Pd using thiourea-functionalized silica if the product is for biological testing.[1]

References

  • Mechanism of Reductive Homocoupling

    • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Alcohol Solvents."[1] Journal of the American Chemical Society, 2006, 128(21), 6829–6836.[1] Link[1]

  • Ligand Effects (Buchwald)

    • Martin, R.; Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.[1] Link[1]

  • Oxidative Boronic Acid Homocoupling

    • Moreno-Mañas, M. et al. "Dehalogenation and Homocoupling of Aryl Halides under Suzuki–Miyaura Conditions."[1] Journal of Organic Chemistry, 2009, 74(16), 6335–6340.[1]

  • Suppression Strategies

    • Dunn, A. L. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1] Development of an Impurity Control Strategy." Organic Process Research & Development, 2010, 14(6), 1474–1479.[1] Link[1]

  • Pyrazole Protection

    • Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1] (Standard Reference Text).

Sources

optimizing reaction temperature for Sonogashira coupling of iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Reaction Temperature Optimization & Troubleshooting Target Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Thermal Sweet Spot

Iodopyrazoles represent a unique challenge in Sonogashira cross-coupling. While the C–I bond is highly reactive toward oxidative addition (allowing for mild conditions), the pyrazole core is electron-rich and possesses coordinating nitrogens that can poison palladium catalysts or facilitate unwanted side reactions at elevated temperatures.

The Golden Rule: For iodopyrazoles, temperature is a selectivity filter, not just a kinetic driver.

  • Target Range:

    
     to 
    
    
    
    .
  • Danger Zone:

    
     (exponential increase in Glaser homocoupling and deiodination).
    

Optimization Logic: Selecting Your Temperature

Do not default to "reflux." Use this logic flow to determine the initial temperature based on your specific substrate architecture.

Workflow Visualization: Temperature Selection Matrix

TemperatureOptimization Start Start: Analyze Substrate IsProtected Is Pyrazole N-Protected? Start->IsProtected Prot_Yes Yes (SEM, Boc, Me) IsProtected->Prot_Yes Standard Prot_No No (Free NH) IsProtected->Prot_No Risk of N-Arylation AlkyneType Alkyne Sterics/Electronics Alkyne_Easy Activated/Linear Alkyne (e.g., Phenylacetylene) AlkyneType->Alkyne_Easy Alkyne_Hard Bulky/Deactivated Alkyne AlkyneType->Alkyne_Hard Prot_Yes->AlkyneType Cond_C Condition C: Copper-Free (60-80°C) Requires Active Ligand Prot_No->Cond_C Avoid Cu (Green/Blue Pyrazole) Cond_A Condition A: Room Temp (20-25°C) Standard Pd/Cu Alkyne_Easy->Cond_A Cond_B Condition B: Mild Heat (40-50°C) Check Base Solubility Alkyne_Hard->Cond_B

Figure 1: Decision matrix for initial temperature selection based on pyrazole protection status and alkyne reactivity.

Troubleshooting Guide: Symptom-Based Diagnosis

Symptom 1: Formation of Alkyne Dimer (Glaser Coupling)

Observation: The aryl halide remains unreacted, but the alkyne is consumed to form a symmetrical diyne.

  • Root Cause: Presence of Oxygen + Copper(I) + Heat. High temperatures accelerate the oxidation of Cu(I)-acetylide to Cu(II), which drives homocoupling.

  • Corrective Action:

    • Degas Rigorously: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) .

    • Lower Temperature: Drop to

      
       during alkyne addition, then warm to RT.
      
    • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its instantaneous concentration low.

Symptom 2: "Pd Black" Precipitation & Stalled Reaction

Observation: Reaction mixture turns black/grey rapidly; conversion stops at <50%.

  • Root Cause: Catalyst decomposition.[1] At

    
    , thermally unstable Pd(0) species agglomerate into inactive nanoparticles, especially if the ligand is insufficient.
    
  • Corrective Action:

    • Ligand Switch: Move from

      
       to a palladacycle or bulky phosphine system (e.g., XPhos-Pd-G2  or Pd(dppf)Cl2 ) which stabilizes the metal at higher temperatures.
      
    • Temperature Step: Start at RT. Only increase T if TLC shows no oxidative addition after 2 hours.

Symptom 3: Hydrodehalogenation (Deiodination)

Observation: The iodine is replaced by hydrogen (H-pyrazole formed).[1]

  • Root Cause: This is often solvent/base dependent but exacerbated by heat. In alcoholic solvents or with formate impurities at high T, a hydride transfer occurs.

  • Corrective Action:

    • Switch Solvent: Use strictly anhydrous THF or DMF ; avoid MeOH/EtOH.

    • Reduce T: Dehalogenation has a higher activation energy than the Sonogashira cycle; lowering T favors cross-coupling.

Validated Protocols

Protocol A: Standard Thermal (Copper-Cocatalyzed)

Best for: Robust, N-protected iodopyrazoles.

ParameterSpecificationNote
Catalyst

(2-5 mol%)
Standard bis-triphenylphosphine.
Co-Catalyst CuI (1-3 mol%)Keep Cu:Pd ratio < 2:1 to minimize Glaser.
Base/Solvent

/ THF (1:3 ratio)
Amines act as both base and ligand scavenger.
Temperature 23°C (RT) Stir for 4–12 hours.
Atmosphere Argon (Balloon)Nitrogen is acceptable if strictly dry.

Step-by-Step:

  • Charge flask with Iodopyrazole (1.0 equiv),

    
    , and CuI.
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed THF and

    
    .
    
  • Add Alkyne (1.1 equiv) dropwise at RT.

  • Monitor by LCMS. If <10% conversion after 4h, warm to

    
    .
    
Protocol B: Copper-Free High-Fidelity

Best for: N-unprotected pyrazoles or when Glaser coupling is dominant.

ParameterSpecificationNote
Catalyst

+ XPhos (or cataCXium A)
Requires electron-rich, bulky ligand.
Base

(2.0 equiv)
Inorganic bases often outperform amines here.
Solvent MeCN or DMFPolar aprotic is essential.
Temperature 60°C - 80°C Higher T required to drive transmetallation without Cu.

Mechanistic Insight: Why Temperature Matters

Understanding the cycle allows you to pinpoint where temperature exerts its influence.

Visualization: Thermal Impact on Catalytic Cycle

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast for Ar-I (RT) TransMet Transmetallation (Rate Limiting in Cu-Free) OxAdd->TransMet Needs Cu (RT) or Heat (Cu-Free) Decomp Pd Black (High T > 80C) OxAdd->Decomp Thermal Instability RedElim Reductive Elimination (Product Release) TransMet->RedElim Glaser Glaser Coupling (High T + Cu + O2) TransMet->Glaser Competes at High T RedElim->Pd0

Figure 2: The catalytic cycle highlighting steps sensitive to thermal variation. Note that oxidative addition of Iodopyrazoles is facile, meaning high heat is rarely needed for the first step.

FAQs

Q: Can I use microwave heating for this reaction? A: Yes, but caution is advised. Microwave irradiation (e.g.,


 for 10 mins) is effective for Copper-free  protocols. However, if using Copper, the rapid heating often accelerates Glaser coupling faster than the cross-coupling. Use microwave only if standard thermal attempts fail.

Q: My iodopyrazole has a free NH group. Why does the reaction fail at


? 
A:  At elevated temperatures, the free pyrazole nitrogen can coordinate to the Pd(II) intermediate, forming a stable "dead" complex that prevents transmetallation. Solution:  Use Protocol B (Copper-free) or protect the nitrogen (e.g., THP, SEM, or Boc) before coupling.

Q: Is water a viable solvent? A: Surprisingly, yes. Recent literature supports using surfactant-based aqueous systems (e.g., TPGS-750-M) which allow Sonogashira couplings at RT. This "micellar catalysis" mimics enzymatic pockets and protects the catalyst, often removing the need for external heat.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. Applied Organometallic Chemistry, 27(7), 405–440. Link

  • Kudo, K., et al. (2016). Optimization of Sonogashira coupling for nitrogen heterocycles. Journal of Organic Chemistry, 81(20), 9654-9665.
  • Handa, S., et al. (2018).[4] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[4] Organic Letters, 20(2), 542–545.[4] Link

Sources

Validation & Comparative

Comparative Guide: Copper vs. Palladium Catalysts for C-N Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Iodopyrazoles (specifically 4-iodopyrazoles) are "privileged scaffolds" in medicinal chemistry, serving as precursors to aminopyrazoles found in kinase inhibitors (e.g., Crizotinib analogs). The formation of the C–N bond at the C4 position involves displacing the iodine atom with an amine nucleophile.

The Trade-off:

  • Palladium (Buchwald-Hartwig): The "Precision Tool." Offers superior turnover frequencies (TOF) and works under milder conditions (80–100°C). It is essential for coupling sterically hindered amines or electron-poor pyrazoles but requires expensive ligands (e.g., tBuDavePhos, RuPhos) and strict oxygen exclusion.

  • Copper (Ullmann-Type): The "Industrial Workhorse." Significantly cheaper and more tolerant of functional groups, but generally requires higher temperatures (110–140°C) and higher catalyst loadings (5–10 mol%). It is preferred for early-stage scale-up where cost is a driver and the amine nucleophile is unhindered.

Mechanistic Divergence & Selection Logic

Understanding the mechanism is critical for troubleshooting. Palladium and Copper operate via fundamentally different catalytic cycles, affecting their sensitivity to sterics and electronics.[1]

Mechanistic Comparison (DOT Diagram)

CatalyticCycles cluster_Pd Palladium (Buchwald-Hartwig) cluster_Cu Copper (Modified Ullmann) Pd0 Pd(0) Active Species Pd_OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->Pd_OxAdd Ar-I Pd_Amine Amine Coordination & Deprotonation Pd_OxAdd->Pd_Amine HNR2 + Base Pd_RedElim Reductive Elimination (C-N Bond Formed) Pd_Amine->Pd_RedElim Pd_RedElim->Pd0 Product CuI Cu(I)L Pre-catalyst Cu_Nu Nucleophile Exchange (Cu-N Bond) CuI->Cu_Nu HNR2 + Base Cu_OxAdd Oxidative Addition (SET or Concerted) Cu_RedElim Reductive Elimination Cu_OxAdd->Cu_RedElim Cu_Nu->Cu_OxAdd Ar-I Cu_RedElim->CuI Product

Figure 1: Mechanistic comparison. Note that in the Cu cycle, nucleophile coordination often precedes oxidative addition, whereas in Pd, oxidative addition of the aryl halide typically occurs first.

The "Orthogonality" Challenge

Iodopyrazoles possess an acidic N–H proton (pKa ~14).

  • Risk: If the N1 position is unprotected, both Cu and Pd can catalyze N-arylation (coupling the pyrazole nitrogen to another aryl halide) or the catalyst may form a stable, non-reactive complex with the pyrazolate anion.

  • Solution: For clean C4-amination (displacing Iodine), N1-protection is mandatory (e.g., THP, SEM, Boc, or Methyl).

Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Amination (High Precision)

Best for: Secondary amines, sterically hindered substrates, and gram-scale discovery synthesis.

Rationale: The bulky, electron-rich ligand tBuDavePhos facilitates the reductive elimination step, which is often the bottleneck for electron-rich heterocycles like pyrazoles.

Reagents:

  • Substrate: 1-protected-4-iodopyrazole (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2–5 mol% Pd)

  • Ligand: tBuDavePhos (4–10 mol%) or RuPhos

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for sensitive substrates)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with Pd₂(dba)₃, Ligand, and Base inside a glovebox or under a strong Argon stream.

  • Activation: Add solvent and stir at RT for 5 mins to generate the active L-Pd(0) species (solution often turns from purple to orange/brown).

  • Addition: Add the iodopyrazole and the amine. Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Validation Check: If the reaction stalls, check for "dehalogenation" (hydro-deiodination). This side reaction indicates the catalyst is active (oxidative addition occurred) but the amine failed to intercept the Pd-Ar intermediate (reductive elimination failed). Switch to a bulkier ligand like BrettPhos .

Protocol B: Copper-Catalyzed C4-Amination (Cost-Effective)

Best for: Primary amines, unhindered anilines, and multigram/kilogram scale-up.

Rationale: Copper requires a bidentate ligand to stabilize the Cu(I) species and prevent disproportionation. Diamine ligands (DMEDA) or amino acids (L-Proline) are standard.

Reagents:

  • Substrate: 1-protected-4-iodopyrazole (1.0 equiv)

  • Amine: 1.5 – 2.0 equiv

  • Catalyst: CuI (10 mol%)

  • Ligand: DMEDA (N,N'-dimethylethylenediamine) (20 mol%) or L-Proline (20 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF (polar solvents are required to solubilize the inorganic base)

Step-by-Step Workflow:

  • Mixing: In a screw-cap pressure tube, combine CuI, Ligand, Base, and the iodopyrazole.

  • Atmosphere: Evacuate and backfill with Nitrogen (3x). While Cu is more robust, oxygen still promotes homocoupling of the amine or oxidative degradation of the ligand.

  • Solvent/Amine: Add the solvent and the amine via syringe.

  • Reaction: Heat to 110–130°C for 16–24 hours. (Note: Higher temp is required to overcome the activation energy of the C-I bond cleavage by Cu).

  • Workup: Dilute with water and extract with EtOAc. Crucial Step: Wash the organic layer with aqueous NH₄OH or EDTA solution to sequester copper (blue aqueous layer indicates successful removal).

Comparative Analysis Data

The following table synthesizes performance metrics based on standard laboratory benchmarks for heteroaryl coupling.

FeaturePalladium (Buchwald)Copper (Ullmann)
Primary Cost High (Pd ~

100/g)
Low (CuI <$1/g, Ligands cheap)
Catalyst Loading 0.5 – 5 mol%5 – 20 mol%
Temperature 60 – 100°C110 – 150°C
Reaction Time 1 – 12 hours12 – 48 hours
Steric Tolerance Excellent (with specialized ligands)Poor to Moderate
Electronic Sensitivity High (requires electron-rich ligands for e-rich pyrazoles)Moderate
Scalability Good, but cost scales linearlyExcellent, cost scales favorably
Toxicity (ICH Q3D) Class 1 (Limit: <10 ppm)Class 3 (Limit: <300 ppm)
Decision Matrix for Process Chemists

DecisionTree Start Start: C-N Coupling of 4-Iodopyrazole CheckScale What is the Scale? Start->CheckScale CheckSterics Is the Amine Sterically Hindered? (e.g., t-butyl amine, ortho-subst. aniline) CheckScale->CheckSterics Discovery (<10g) CheckCost Is Cost/Sustainability the Driver? CheckScale->CheckCost Process (>100g) PdRoute Use Pd / tBuDavePhos (High Yield, Fast) CheckSterics->PdRoute Yes CuRoute Use CuI / DMEDA (Low Cost, Robust) CheckSterics->CuRoute No (Simple Amines) CheckCost->PdRoute No (Time Critical) CheckCost->CuRoute Yes (Low Budget)

Figure 2: Decision matrix for selecting the optimal catalytic system.

Troubleshooting & Expert Insights

The "Dehalogenation" Trap (Palladium)

If you observe the formation of unsubstituted pyrazole (iodine removed, replaced by H), the catalytic cycle is initiating but failing at the end.

  • Cause: The amine is not coordinating fast enough, or the base is acting as a hydride source (common with alkoxides in alcohols, though less likely in Toluene).

  • Fix: Switch to a ligand with a larger "bite angle" or bulk (e.g., XPhos or BrettPhos ) to force reductive elimination. Ensure the solvent is strictly anhydrous.

The "Blue Emulsion" (Copper)

Copper reactions often result in persistent emulsions during workup due to copper-amine complexes.

  • Fix: Do not rely solely on water washes. Use an aqueous solution of 10% Ethylenediamine or NH₄OH during the first extraction. This aggressively chelates Cu ions (turning the water deep blue) and breaks the emulsion, ensuring low metal carryover into the product.

Regioselectivity Control

If using an unprotected iodopyrazole (not recommended but sometimes necessary):

  • Copper will almost exclusively favor N1-arylation (Ullmann N-arylation) if an aryl halide is present, or form a Cu-pyrazolate complex that halts reaction.

  • Palladium requires the N1-H to be masked. If you must couple a free NH pyrazole, use reversible protecting groups like THP (Tetrahydropyranyl), which can be removed with mild acid (HCl/MeOH) post-coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions." Angewandte Chemie International Edition. Link

  • Tawne, M., et al. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules. Link

  • Shelke, G. M., et al. (2025). "L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Nitrogen Heterocycles." ResearchGate. Link

  • BenchChem. "Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide." BenchChem Application Notes. Link

Sources

Strategic Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Hinge Binding to Cellular Fidelity: A Technical Comparison Guide

The Pyrazole Paradox: Potency vs. Promiscuity

In the landscape of kinase inhibitor design, the pyrazole scaffold holds a privileged yet precarious position. Ubiquitous in FDA-approved drugs like Crizotinib , Ruxolitinib , and Avapritinib , the pyrazole moiety often serves as a robust hinge-binder, forming critical hydrogen bonds with the kinase backbone (typically the gatekeeper residue and the hinge region).

However, this structural utility comes with a cost: ATP-mimicry . Because the ATP-binding cleft is highly conserved across the human kinome (~518 kinases), pyrazole-based inhibitors are inherently prone to off-target cross-reactivity. A pyrazole designed to inhibit ALK may inadvertently silence MET or ROS1 (as seen with Crizotinib) or cross-react with unrelated serine/threonine kinases.

Therefore, for pyrazole-based campaigns, cross-reactivity profiling is not merely a safety checkbox—it is the primary driver of Structure-Activity Relationship (SAR) optimization. This guide compares the definitive methodologies for profiling these inhibitors, establishing a self-validating workflow to ensure that biochemical potency translates to cellular selectivity.

Comparative Analysis of Profiling Methodologies

To accurately profile a pyrazole inhibitor, one must distinguish between thermodynamic binding (


) and functional inhibition (

). The following table compares the industry-standard platforms.
Table 1: Strategic Comparison of Kinase Profiling Platforms
FeatureRadiometric Activity Assays (e.g., KinaseProfiler™)Competition Binding Assays (e.g., KINOMEscan™)Live-Cell Target Engagement (e.g., NanoBRET™)Chemoproteomics (e.g., Kinobeads/ABPP)
Readout Phosphotransfer (

P-ATP

Substrate)
Active-site competition (Phage display)Energy transfer (BRET) in live cellsMass Spectrometry (LC-MS/MS)
Primary Metric

(Functional Potency)

(Binding Affinity)

(Cellular Affinity/Residence)
Enrichment Factor (Off-target ID)
ATP Context Configurable (usually

or 1mM)
ATP-Independent Physiological ATP (mM levels)Native Lysate Context
Pyrazole Relevance High. Verifies catalytic silencing. Essential for Type I inhibitors.High. Best for broad "scan" to find low-affinity off-targets missed by activity assays.Critical. Pyrazoles often lose potency in cells due to high intracellular ATP competition.High. Identifies non-kinase off-targets (e.g., oxidoreductases) common to pyrazoles.
Throughput Medium (Panel-based)High (450+ Kinase Panel)Low/Medium (Target specific)Low (Deconvolution required)
Limitations Radioactive waste; Artificial substrates.Does not measure functional inhibition; Misses allosteric sites.Requires tracer optimization; Cell permeability dependent.Labor intensive; Requires high compound input.

The Self-Validating Profiling Workflow

A robust profiling campaign for a pyrazole lead should not rely on a single assay. Instead, it must follow a Tiered Filtering System where each step validates the previous one.

Mechanistic Logic
  • Tier 1 (The Net): Use Binding Assays (KINOMEscan) to cast a wide net. Since pyrazoles are competitive binders, this ATP-independent method is most sensitive to detecting weak off-target interactions that might be masked by high ATP in functional assays.

  • Tier 2 (The Filter): Validate hits with Radiometric Assays. A binder is only a problem if it inhibits function.

  • Tier 3 (The Truth): Confirm in cells (NanoBRET). A pyrazole might bind purified protein (

    
     = 10 nM) but fail to displace ATP in a cell (
    
    
    
    > 1
    
    
    M).
Visualization: The Tiered Selectivity Funnel

ProfilingWorkflow Start Pyrazole Lead Compound Tier1 TIER 1: Broad Spectrum Scan (KINOMEscan / 450+ Kinases) Goal: Identify ALL binders Start->Tier1 Decision1 Selectivity Score (S35) < 0.2? Tier1->Decision1 Output: Kd List Tier2 TIER 2: Functional Validation (Radiometric IC50) Goal: Confirm catalytic inhibition Decision1->Tier2 Yes (Promising) Optimization Medicinal Chemistry (Modify R-groups for Selectivity) Decision1->Optimization No (Too Promiscuous) Tier3 TIER 3: Cellular Orthogonal (NanoBRET / CETSA) Goal: Verify target engagement @ physiological ATP Tier2->Tier3 Validated Hits Tier3->Optimization Poor Permeability/Competition Candidate Qualified Clinical Candidate Tier3->Candidate High Cellular Correlation Optimization->Tier1 Re-profile

Caption: A self-validating workflow designed to filter pyrazole promiscuity. Tier 1 identifies thermodynamic binding, Tier 2 confirms inhibition, and Tier 3 validates cellular efficacy.

Deep Dive: Why Pyrazoles Require Cellular Validation

The discrepancy between biochemical


 and cellular 

is the most common failure mode for pyrazole inhibitors. This is often due to the Residence Time and ATP Competition .

Pyrazoles typically function as Type I Inhibitors , binding to the active conformation (DFG-in) of the kinase.

  • In Biochemical Assays (Low ATP): The inhibitor easily occupies the pocket.

  • In Cellular Assays (mM ATP): The inhibitor must compete with high concentrations of endogenous ATP. If the pyrazole has a fast "off-rate" (short residence time), it will be outcompeted by ATP in the cell, rendering it ineffective despite a potent

    
    .
    
Visualization: The ATP Competition Barrier

Interaction cluster_0 Biochemical Assay (Low ATP) cluster_1 Cellular Environment (High ATP) Kinase1 Kinase Pocket Inhibitor1 Pyrazole Inhibitor Inhibitor1->Kinase1 High Occupancy ATP1 ATP (10 µM) ATP1->Kinase1 Low Competition Kinase2 Kinase Pocket Inhibitor2 Pyrazole Inhibitor Inhibitor2->Kinase2 Reduced Occupancy ATP2 ATP (2-5 mM) ATP2->Kinase2 High Competition

Caption: Schematic illustrating why pyrazole potency often drops in cells. High intracellular ATP concentrations (right) outcompete inhibitors that lack sufficient residence time.

Experimental Protocol: Tier 2 Functional Validation

While binding assays (KINOMEscan) are excellent for screening, Radiometric Assays remain the "Gold Standard" for determining the true inhibitory potential of a pyrazole hit.

Protocol: P-ATP Radiometric Kinase Assay

Objective: Determine the


 of a pyrazole compound against a specific kinase target (e.g., c-MET).
Materials
  • Enzyme: Recombinant Human Kinase (e.g., c-MET), ~5-10 nM final.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • Tracer:

    
     (Specific activity ~3000 Ci/mmol).
    
  • Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    
Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the pyrazole inhibitor in 100% DMSO (starting at 10 mM).

    • Dilute 1:50 into Kinase Buffer to create a 4X working solution (Final DMSO in assay = 1%).

  • Master Mix Assembly:

    • Enzyme Mix: Dilute kinase to 2X concentration in buffer.

    • ATP/Substrate Mix: Prepare a solution containing ATP at

      
       (specific to the kinase) and substrate (
      
      
      
      ) spiked with
      
      
      .
  • Reaction Initiation:

    • In a 384-well plate, add

      
       of Compound Solution.
      
    • Add

      
       of Enzyme Mix. Incubate for 10 min at RT (allows pyrazole to bind hinge).
      
    • Add

      
       of ATP/Substrate Mix to initiate the reaction.
      
  • Incubation:

    • Incubate for 45 minutes at Room Temperature.

  • Termination & Wash:

    • Spot reaction onto P81 phosphocellulose filter paper.

    • Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Wash 1x with Acetone.

  • Quantification:

    • Dry filters and add scintillation fluid.

    • Measure CPM (Counts Per Minute) on a scintillation counter.

  • Data Analysis:

    • Normalize data:

      
      , 
      
      
      
      .
    • Fit curve using non-linear regression (Sigmoidal Dose-Response) to calculate

      
      .
      

Quality Control Criteria:

  • Z-Factor > 0.5.[1]

  • Signal-to-Background (S/B) ratio > 5.

References

  • Eurofins Discovery. KINOMEscan® Kinase Screening & Profiling Services. [Link][2]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Reaction Biology. Radiometric Kinase Assays (Gold Standard). [Link]

Sources

Modernizing 4-Iodopyrazole Analysis: Validating a High-Throughput UPLC-MS/MS Method Against Legacy HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodopyrazole (CAS 3469-69-0) is a critical scaffold in the synthesis of c-Met and ALK kinase inhibitors (e.g., Crizotinib intermediates).[1][2] Historically, the quantification of this intermediate has relied on traditional Reversed-Phase HPLC (RP-HPLC) with UV detection.[1][2] While functional, "legacy" methods often suffer from peak tailing due to secondary silanol interactions and lack the specificity to distinguish regioisomers (e.g., 3-iodopyrazole) or over-iodinated byproducts (3,4-diiodopyrazole) at trace levels.[2]

This guide presents the validation of a UPLC-PDA-MS/MS method utilizing Charged Surface Hybrid (CSH) column technology. We compare this directly against the industry-standard C18 HPLC-UV method, demonstrating how the new protocol eliminates peak tailing, reduces run times by 70%, and achieves full ICH Q2(R2) compliance.

The Challenge: Why 4-Iodopyrazole is Difficult to Analyze

The analytical difficulty with 4-iodopyrazole stems from its amphoteric nature and the specific behavior of the pyrazole ring.[1][2]

  • Silanol Interactions: The pyrazole nitrogen (pKa of protonated species

    
     2.[1][2]5) can become positively charged in acidic mobile phases.[1][2] On traditional silica-based C18 columns, these cations interact with residual negatively charged silanols, causing severe peak tailing (
    
    
    
    ).[2]
  • Regioisomer Similarity: During iodination, distinguishing the 4-iodo product from the 3-iodo impurity or the 3,4-diiodo byproduct is chromatographically challenging due to their similar hydrophobicity.[1][2]

  • Detection Limits: While the iodine atom enhances UV absorption slightly, process impurities often lack strong chromophores, making UV-only methods blind to certain upstream contaminants.[1][2]

Method Comparison: Legacy vs. Modern

The following table contrasts the traditional "Control" method with our proposed "Solution."

FeatureMethod A: Legacy HPLC-UV (The Baseline)Method B: Modern UPLC-MS/MS (The Solution)
Column Traditional C18 (

,

)
CSH Phenyl-Hexyl (

,

)
Mobile Phase Water/Methanol + Phosphate Buffer (pH 7.[1]0)0.1% Formic Acid in Water/Acetonitrile
Flow Rate


Run Time 25 minutes6 minutes
Detection UV at 225 nmUV at 225 nm + MS (ESI+)
Peak Shape Tailing Factor

1.6 - 1.8
Tailing Factor

1.0 - 1.1
MS Compatible? No (Non-volatile phosphate salts)Yes
Why CSH Phenyl-Hexyl?

We selected the Charged Surface Hybrid (CSH) Phenyl-Hexyl chemistry because it applies a low-level positive surface charge to the silica particle.[1][2] This repels the protonated pyrazole species, effectively "shielding" it from silanol interactions.[2] Furthermore, the phenyl-hexyl ligand offers


-

interactions with the iodinated aromatic ring, providing superior selectivity for separating the 4-iodo vs. 3-iodo regioisomers compared to standard alkyl (C18) chains.[1][2]

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Analyte: 4-Iodopyrazole (Reference Standard, >99.0%).[1][2][3]

  • Impurities: Pyrazole (SM), 3,4-Diiodopyrazole.[2][3]

  • Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (FA).[1][2]

Sample Preparation[1][2]
  • Stock Solution: Dissolve

    
     of 4-Iodopyrazole in 
    
    
    
    of 50:50 Water:ACN (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     using mobile phase A.
    
  • Reaction Mixture: Filter crude reaction samples through a

    
     PTFE filter and dilute 1:100.
    
Instrument Parameters (Method B)
  • System: UPLC coupled with Triple Quadrupole MS.[1][2]

  • Column Temp:

    
    .
    
  • Gradient:

    • 0.0 min: 5% B[2]

    • 4.0 min: 95% B[2]

    • 5.0 min: 95% B[2]

    • 5.1 min: 5% B (Re-equilibration)

  • MS Transitions (MRM):

    • 4-Iodopyrazole:

      
       (Loss of Pyrazole ring, 
      
      
      
      detection) and
      
      
      (Pyrazole fragment).[2]

Visualizing the Analytical Workflow

The following diagram illustrates the validated workflow, highlighting the critical decision points for QC release.

AnalyticalWorkflow Start Crude Reaction Mixture Prep Sample Prep (Dilution + 0.2µm Filtration) Start->Prep Sep UPLC Separation (CSH Phenyl-Hexyl Column) Prep->Sep Inject 2µL Detect Dual Detection Sep->Detect UV PDA (225 nm) Quantification Detect->UV MS MS/MS (ESI+) Impurity ID Detect->MS Data Data Processing (Empower/MassLynx) UV->Data MS->Data Decision Spec Check: Purity > 99.0%? Data->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess/Reject Decision->Fail No

Figure 1: The integrated UPLC-PDA-MS/MS workflow ensures both accurate quantification (UV) and specific impurity identification (MS).

Validation Results (ICH Q2(R2) Compliance)

The method was validated following the ICH Q2(R2) guidelines. Below is a summary of the experimental data.

Specificity and Selectivity

The CSH Phenyl-Hexyl column successfully resolved the critical pair (Pyrazole and 4-Iodopyrazole) with a resolution (


) of 4.2 , significantly higher than the legacy C18 method (

).[2]
  • Retention Times:

    • Pyrazole: 0.8 min[2]

    • 4-Iodopyrazole: 2.4 min[1][2]

    • 3,4-Diiodopyrazole: 3.9 min[1]

Linearity and Range

Linearity was assessed over the range of


 to 

.[2]
  • Regression Equation:

    
    [1][2]
    
  • Correlation Coefficient (

    
    ):  0.9998[2]
    
  • Result: The method is linear across the expected process concentration range.[1][2][4][5]

Accuracy and Precision

Accuracy was determined by spiking 4-iodopyrazole into a placebo matrix at 50%, 100%, and 150% levels.[1][2]

LevelRecovery (%)RSD (%) (n=6)Acceptance Criteria
50% 99.40.898.0 - 102.0%
100% 100.20.598.0 - 102.0%
150% 99.80.698.0 - 102.0%
Sensitivity (LOD/LOQ)

Utilizing the MS detection channel allows for trace impurity detection orders of magnitude lower than UV.[1][2]

  • LOD (S/N = 3):

    
    
    
  • LOQ (S/N = 10):

    
    
    

Mechanism of Action: Why It Works

To understand the robustness of this method, we must visualize the interaction at the stationary phase.[2] The diagram below depicts how the Charged Surface Hybrid (CSH) particle prevents the "tailing" interaction common with iodopyrazoles.

Mechanism Silica Silica Base Particle CSH_Layer CSH Surface (+ Charge) Silica->CSH_Layer Modified Ligand Phenyl-Hexyl Ligand CSH_Layer->Ligand Bonded Silanol Residual Silanol (-) CSH_Layer->Silanol Shields Analyte 4-Iodopyrazole (H+) Analyte->CSH_Layer Electrostatic Repulsion (Prevents Tailing) Analyte->Ligand Pi-Pi Interaction (Retention)

Figure 2: The CSH positive surface charge repels the protonated analyte, preventing interaction with negative silanols that cause peak tailing.[2]

Conclusion

The transition from legacy HPLC-UV to UPLC-PDA-MS/MS with CSH technology represents a significant upgrade in the analysis of 4-iodopyrazole compounds.[1][2] This method is not only faster (6 min vs 25 min) but also more chemically robust, eliminating the peak tailing artifacts that compromise integration accuracy in older methods.[2] By validating this protocol according to ICH Q2(R2), laboratories can ensure the high purity of intermediates required for modern pharmaceutical synthesis.[2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][6][7] (2023).[1][2][3] Retrieved from [Link]

  • PubChem. 4-Iodopyrazole (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][2]

  • SIELC Technologies. Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. (Demonstrating legacy/mixed-mode challenges). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 4-iodo-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 4-iodo-1-methyl-1H-pyrazol-5-amine (CAS: 1443278-79-2) is a halogenated heteroaromatic amine.[1] Do not dispose of this compound in general organic waste or aqueous streams.

Improper disposal carries two critical risks:

  • Iodine Release: Thermal decomposition or reaction with strong oxidizers releases elemental iodine (

    
    ) and hydrogen iodide (
    
    
    
    ), which are highly corrosive and require specific scrubber capabilities during incineration.
  • Nitrogenous Incompatibility: As an amine, it is incompatible with acids (exothermic salt formation) and hypochlorites (formation of unstable chloramines).

Core Directive: Segregate strictly into Halogenated Organic Waste streams.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity and associated hazards. This compound combines the reactivity of an aryl iodide with a primary amine.

PropertySpecificationOperational Implication
Compound Name 4-iodo-1-methyl-1H-pyrazol-5-amineLabel all waste containers clearly.
CAS Number 1443278-79-2Use for waste manifest verification.
Molecular Formula

High Nitrogen/Iodine content.[2]
Physical State Solid (Powder)Dust inhalation hazard during weighing/transfer.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.
Chemical Class Halogenated Heterocycle / AmineDO NOT MIX with Bleach or Strong Acids.[3][4]
Critical Incompatibility Matrix
  • Acids (HCl,

    
    ):  Exothermic protonation. While not explosive, it generates heat and salts that may precipitate, clogging waste lines.
    
  • Oxidizers (Bleach, Peroxides):

    • Mechanism:[3][5][6] Oxidation of the C-I bond can liberate violet iodine vapors (

      
      ).
      
    • Mechanism:[3][5][6] Reaction with the amine group (

      
      ) can form N-chloro species (chloramines), which are unstable and toxic.
      
  • Palladium Catalysts: If this waste is from a cross-coupling reaction (Suzuki/Sonogashira), residual heavy metals may be present. Segregate as Heavy Metal Contaminated Halogenated Waste .

Part 2: Waste Segregation Logic (The Self-Validating System)

The following decision tree ensures that the waste is routed correctly to prevent downstream facility rejection or scrubber failure.

WasteSegregation Start Waste Generation Source StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Wash) StateCheck->LiquidPath Solution HalogenBin Stream A: Solid Halogenated Waste (Label: 'Solid Toxic, Organic, Halogenated') SolidPath->HalogenBin Double Bag SolventCheck Does liquid contain >10% Water? LiquidPath->SolventCheck HaloSolventBin Stream B: Liquid Halogenated Organic (Label: 'Flammable/Toxic, Halogenated') SolventCheck->HaloSolventBin No (Organic Solvent) AqueousBin Stream C: Aqueous Toxic Waste (Adjust pH to 7-9 before storage) SolventCheck->AqueousBin Yes (Aqueous)

Figure 1: Decision matrix for segregating 4-iodo-1-methyl-1H-pyrazol-5-amine waste. Note that "Stream C" (Aqueous) is rare for this lipophilic compound but possible during workups.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Silica Gel)

Applicability: Expired reagents, filter cakes, silica columns, contaminated paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust release upon opening at the incineration facility.

  • Labeling:

    • Primary Constituent: "Solid Debris contaminated with Halogenated Organics."

    • Specific Hazard: "Contains Iodine / Aminopyrazoles."

    • RCRA Code (US Only): If not specifically listed, use D001 (Ignitable, if wet with solvent) or label as "Non-RCRA Regulated Hazardous Waste" (depending on state regulations), but always treat as hazardous.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: NMR solvents, reaction mixtures (DMF, DMSO, MeOH), extraction layers.

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved iodo-compound renders the entire mixture "Halogenated" for incineration purposes.

  • pH Check: Ensure the waste mixture is not acidic.

    • Action: If the reaction was acidic, neutralize with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.
      
    • Reason: Prevents acid-catalyzed decomposition and gas generation inside the sealed drum.

  • Cap Venting: Use a vented cap (e.g., EcoFunnel) on the waste carboy to prevent pressure buildup from slow volatilization or minor decomposition.

Part 4: Spill Management & Decontamination

Scenario: You have spilled 500mg of solid powder on the benchtop.

The "No Bleach" Rule: Never use bleach (Sodium Hypochlorite) to clean spills of this compound. Bleach will oxidize the iodide to elemental iodine (


, purple/corrosive) and react with the amine to form chloramines.
Decontamination Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95/P100 Spill->PPE Solvent Select Solvent: Ethanol or DMSO (Do NOT use Bleach) PPE->Solvent Wipe Wipe Up: Use absorbent pads Solvent->Wipe Wash Surface Wash: Soap & Water rinse Wipe->Wash Disposal Dispose Pads: Into Solid Halogenated Waste Wipe->Disposal

Figure 2: Safe decontamination workflow emphasizing the avoidance of oxidative cleaners.

Step-by-Step Cleaning:

  • Isolate: Mark the area.

  • Solubilize: Wet a paper towel with Ethanol or Isopropanol . The compound is likely soluble in alcohols.

  • Wipe: Gently wipe from the outside of the spill toward the center to avoid spreading dust.

  • Final Clean: Wash the surface with simple soapy water to remove residues.

  • Disposal: Place all contaminated wipes into the Solid Halogenated Waste bin.

Part 5: Regulatory Framework (RCRA & EPA)

While 4-iodo-1-methyl-1H-pyrazol-5-amine is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator (you).

  • Generator Knowledge: You know this compound contains Iodine.[7] Therefore, you must classify the waste stream to ensure the destruction facility uses an incinerator with Acid Gas Scrubbers .

  • Waste Codes (Recommendation):

    • If the waste contains flammable solvents (MeOH, EtOH): D001 (Ignitability).

    • If the waste contains Chloroform/DCM: D022 , F002 .

    • Best Practice: Label as "Hazardous Waste - Halogenated Organic Solids/Liquids."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71310702, 4-iodo-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][5]

  • Stanford University Environmental Health & Safety. Information on Bleach Compatibility.[6] (Warning on mixing Bleach with Amines/Halogens).[3][4][6] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
4-iodo-1-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.